Product packaging for 1-Bromo-3,5-dimethoxy-4-fluorobenzene(Cat. No.:CAS No. 204654-94-4)

1-Bromo-3,5-dimethoxy-4-fluorobenzene

Cat. No.: B2688426
CAS No.: 204654-94-4
M. Wt: 235.052
InChI Key: NIOXJRNKOHUWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.052. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFO2 B2688426 1-Bromo-3,5-dimethoxy-4-fluorobenzene CAS No. 204654-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOXJRNKOHUWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route to 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a valuable building block in medicinal chemistry and materials science. As a senior application scientist, the following sections detail not just the "how," but the critical "why" behind the proposed methodology, ensuring a robust and reproducible synthesis.

Strategic Approach: Retrosynthesis and Rationale

The synthesis of this compound is most logically approached via an electrophilic aromatic substitution on a readily available starting material. A retrosynthetic analysis points to 1-fluoro-3,5-dimethoxybenzene as the ideal precursor. This strategy is predicated on the well-established principles of electrophilic bromination of activated aromatic rings.

The two methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating yet also ortho-, para-directing. The combined influence of these substituents makes the C4 position (para to one methoxy group and ortho to the other and the fluorine) the most nucleophilic and sterically accessible site for bromination.

The Core Transformation: Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is achieved through an electrophilic aromatic substitution (EAS) reaction. The choice of brominating agent is critical for achieving high selectivity and yield. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low, steady concentration of electrophilic bromine, which can minimize the formation of poly-brominated byproducts. The reaction is typically carried out in a suitable solvent, and a catalyst is generally not required due to the highly activated nature of the substrate.

Reaction Mechanism

The reaction proceeds via the classical EAS mechanism:

  • Generation of the Electrophile: In the presence of a trace amount of acid (often present as an impurity or intentionally added), NBS generates a bromonium ion (Br+).

  • Nucleophilic Attack: The electron-rich aromatic ring of 1-fluoro-3,5-dimethoxybenzene attacks the bromonium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (e.g., the solvent or the succinimide anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity is dictated by the directing effects of the substituents. The methoxy groups strongly activate the ortho and para positions, while the fluorine atom also directs ortho and para, albeit with a deactivating inductive effect. The C4 position is doubly activated by the two methoxy groups (ortho to one and para to the other) and is also ortho to the fluorine, making it the most favorable site for electrophilic attack.

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 1-fluoro-3,5-dimethoxybenzene 1-Fluoro-3,5-dimethoxybenzene target_molecule This compound 1-fluoro-3,5-dimethoxybenzene->target_molecule Solvent (e.g., DMF) Room Temperature NBS N-Bromosuccinimide (NBS) NBS->target_molecule succinimide Succinimide

Caption: Overall reaction for the bromination of 1-fluoro-3,5-dimethoxybenzene.

Experimental Workflow

Experimental_Workflow A Dissolve Starting Material B Add N-Bromosuccinimide A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up C->D E Extraction with Organic Solvent D->E F Drying and Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-Fluoro-3,5-dimethoxybenzeneC₈H₉FO₂156.151.00 g6.40
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.14 g6.40
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica Gel (for chromatography)SiO₂60.08As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3,5-dimethoxybenzene (1.00 g, 6.40 mmol). Dissolve the starting material in 20 mL of N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.14 g, 6.40 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ ~6.6-6.8 (s, 1H, Ar-H), 3.9-4.0 (d, 6H, 2 x OCH₃). The singlet in the aromatic region is characteristic of the isolated proton. The two methoxy groups may appear as a doublet due to coupling with the fluorine atom.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the aromatic carbons (including the carbon bearing the bromine and the carbon bearing the fluorine, which will show C-F coupling) and the methoxy carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z = 234.0 and 236.0.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • DMF is a skin irritant and should be handled with caution.

Conclusion

The synthesis of this compound can be reliably achieved through the electrophilic bromination of 1-fluoro-3,5-dimethoxybenzene using N-Bromosuccinimide. The methodology presented in this guide is based on established chemical principles and provides a clear and reproducible path to this valuable compound. As with any chemical synthesis, careful execution and monitoring are key to obtaining a high yield of the pure product.

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Key Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and electronically-tuned aromatic systems is a cornerstone of molecular design. 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) emerges as a highly valuable, yet under-documented, building block. Its unique substitution pattern—a reactive bromine handle for cross-coupling, two electron-donating methoxy groups, and a modulating fluorine atom—offers a nuanced platform for constructing complex molecular architectures.

This guide provides an in-depth technical overview of this compound, moving beyond catalog data to explore its core chemical properties, a plausible and reasoned synthetic pathway, its reactivity profile, and field-proven protocols for its application. This document is intended for researchers and drug development professionals seeking to leverage this reagent's unique characteristics for the synthesis of novel compounds.

Part 1: Physicochemical and Computational Properties

A precise understanding of a reagent's physical and computational properties is fundamental to its effective application in synthesis, influencing factors from solubility and reaction kinetics to downstream purification. While experimental physical data for this specific compound is not widely published, we can compile its core identifiers and supplement them with high-quality computational predictions and comparative data from a close structural analog, 1-Bromo-3,5-dimethoxybenzene.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 204654-94-4[1]
Molecular Formula C₈H₈BrFO₂[1]
Molecular Weight 235.05 g/mol [1]
Synonyms 5-bromo-2-fluoro-1,3-dimethoxybenzene[1]
Purity (Typical) ≥95-98%[1][2]
Melting Point Data not available[3][4]
Boiling Point Data not available[3][4]
Calculated LogP 2.6054[1]
Topological Polar Surface Area (TPSA) 18.46 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Storage Conditions Store at room temperature, inert atmosphere[1][5]
Structural Analog (Comparison) 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2)
Analog Melting Point62-66 °C[6]
Analog Boiling Point~246 °C[6]

Part 2: Synthesis and Mechanistic Rationale

While a specific journal-published synthesis for this compound is not readily found, a logical and high-yielding pathway can be confidently proposed based on fundamental principles of electrophilic aromatic substitution. The most direct approach involves the selective bromination of the commercially available precursor, 1-fluoro-3,5-dimethoxybenzene.

The Causality of Regioselectivity

The directing effects of the substituents on the 1-fluoro-3,5-dimethoxybenzene ring govern the position of bromination.

  • Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing. They strongly enhance the electron density of the ring, making it highly susceptible to electrophilic attack.

  • Fluorine Atom (-F): Fluorine is an anomaly. It is deactivating via a strong inductive effect (-I) but is ortho, para-directing due to resonance (+R).

In this specific arrangement, the C4 position is para to the fluorine atom and ortho to one of the methoxy groups. The C2 and C6 positions are ortho to both a methoxy group and the fluorine. The powerful activating effect of the two methoxy groups overwhelmingly favors substitution, and the C4 position represents a sterically accessible and electronically favorable site for the incoming electrophile (Br⁺). Therefore, selective bromination at C4 is the predicted and desired outcome.

Proposed Synthetic Workflow

The diagram below outlines the logical flow for the synthesis of the title compound from its precursor.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM 1-Fluoro-3,5-dimethoxybenzene Reaction Electrophilic Aromatic Substitution Solvent: Acetonitrile (CH3CN) Conditions: Room Temp, Dark SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Quench Quench with aq. Na2S2O3 Reaction->Quench Transfer Extract Extract with Ethyl Acetate Quench->Extract Process Purify Column Chromatography (Silica Gel) Extract->Purify Concentrate & Load Product This compound Purify->Product Isolate

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by NMR spectroscopy against predicted values.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3,5-dimethoxybenzene (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: In the dark (to prevent radical initiation of NBS), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

  • Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine or NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield the pure this compound.

Part 3: Spectral Characterization (Predicted)

As experimental NMR data is not publicly available, the following table provides predicted chemical shifts based on established substituent effects. This serves as a reliable guide for researchers to confirm the identity of their synthesized material.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

NucleusPredicted Shift (ppm)Predicted MultiplicityKey Couplings (J)Rationale
¹H NMR ~6.7-6.9Doublet (d)JHF ≈ 6-8 HzAromatic proton ortho to Bromine, coupled to Fluorine.
~3.9Singlet (s)-Protons of the two equivalent methoxy groups.
¹³C NMR ~155-160Doublet (d)¹JCF ≈ 240-250 HzCarbon directly bonded to Fluorine.
~150-155Doublet (d)²JCF ≈ 15-20 HzCarbons bearing the methoxy groups, coupled to Fluorine.
~105-115Doublet (d)³JCF ≈ 5-10 HzAromatic CH carbon, coupled to Fluorine.
~90-100Doublet (d)²JCF ≈ 20-25 HzCarbon directly bonded to Bromine.
~56Singlet (s)-Carbons of the methoxy groups.
¹⁹F NMR ~ -110 to -130Triplet (t) or Doublet of doublets (dd)JHF ≈ 6-8 HzThe single Fluorine atom coupled to the adjacent aromatic proton(s). The exact multiplicity depends on the resolution of other small couplings.

Note: ¹⁹F NMR shifts are typically referenced to CFCl₃.[7]

Part 4: Reactivity and Synthetic Utility in Cross-Coupling

The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The carbon-bromine bond provides a reliable site for oxidative addition into a Pd(0) catalyst, initiating the catalytic cycle to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: A Field-Proven Protocol

This protocol describes a robust and self-validating method for coupling this compound with a generic arylboronic acid.

G cluster_reagents Reagents & Catalyst cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_product Final Product ArylBr 1-Bromo-3,5-dimethoxy- 4-fluorobenzene (1.0 eq) Reaction Heat to 80-100 °C Under N2 Atmosphere ArylBr->Reaction BoronicAcid Arylboronic Acid (1.2 eq) BoronicAcid->Reaction Catalyst Pd(PPh3)4 (2-5 mol%) Catalyst->Reaction Base Aqueous K2CO3 (2M, 2.0 eq) Base->Reaction Solvent Solvent System: Dioxane/Water Solvent->Reaction TLC Monitor by TLC/LC-MS Reaction->TLC Check Progress Dilute Dilute with Water Reaction->Dilute Upon Completion Extract Extract with Ethyl Acetate Dilute->Extract Purify Column Chromatography Extract->Purify Product Coupled Biaryl Product Purify->Product

Caption: Experimental workflow for a representative Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Expert Insight: Using a slight excess of the boronic acid component accounts for potential homocoupling or protodeboronation side reactions, driving the reaction to completion.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add the solvent system (e.g., dioxane) followed by the aqueous base (e.g., 2M K₂CO₃ solution, 2.0 eq) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

    • Self-Validation Checkpoint: The reaction is complete when analysis shows no remaining this compound.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure biaryl product.

Part 5: Safety and Handling

As a brominated and fluorinated aromatic compound, this compound requires careful handling in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[2]

  • Hazard Statements:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid contact with strong oxidizing agents.[2]

    • Store in a tightly closed container in a dry, well-ventilated place.[2]

Conclusion

This compound stands as a potent and versatile building block for synthetic chemists. While detailed experimental characterization in public literature is sparse, its structure allows for confident prediction of its synthesis and reactivity. The strategic placement of its functional groups enables its reliable use in powerful bond-forming reactions like the Suzuki-Miyaura coupling, paving the way for the discovery and development of novel pharmaceuticals and advanced materials. Adherence to appropriate safety protocols is essential for its handling.

References

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a halogenated and fluorinated aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom for versatile coupling reactions, two activating methoxy groups, and a fluorine atom for modulating electronic properties, makes it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, offering insights for its effective use in complex molecular design and synthesis.

Chemical Identity and Physical Properties

Precise knowledge of a compound's physical properties is fundamental for its handling, reaction setup, and purification. While some experimental values for this compound are not widely reported in the literature, a combination of supplier data and predictive modeling provides a solid foundation for its use.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 204654-94-4[1]
Molecular Formula C₈H₈BrFO₂[1]
Molecular Weight 235.05 g/mol [1]
Appearance White to off-white crystalline powder (predicted)[2]
Melting Point Not explicitly reported; for the related 1-bromo-3,5-dimethoxybenzene: 70-73 °C[2]
Boiling Point 256.6 ± 35.0 °C (Predicted)
Density 1.489 ± 0.06 g/cm³ (Predicted)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform (inferred from related compounds)[2]
Storage Store at room temperature in a dark, inert atmosphere.[3]

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy groups. The exact chemical shifts would be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for the different carbon environments in the benzene ring and the methoxy groups. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

  • ¹H NMR (CDCl₃): δ 6.67 (d, J = 2.0 Hz, 2H), 6.39 (t, J = 2.0 Hz, 1H), 3.78 (s, 6H).[4]

  • Mass Spectrum (m/z): 216, 218 (M+).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): Around 2950-2850 cm⁻¹

  • C=C stretching (aromatic): In the 1600-1400 cm⁻¹ region.

  • C-O stretching (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

  • C-F stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

  • C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ion peaks would be expected at m/z 234 and 236.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions.

Synthetic Approaches

Conceptual Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule start 1-Fluoro-2,6-dimethoxybenzene reaction Electrophilic Aromatic Bromination (e.g., NBS or Br₂ with a catalyst) start->reaction Brominating Agent product This compound reaction->product

Caption: Conceptual synthesis of this compound.

Chemical Reactivity and Applications

The bromine atom in this compound is the primary site for synthetic transformations, making it an excellent substrate for various cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds.

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

These reactions allow for the introduction of diverse functionalities at the bromine position, enabling the construction of complex molecular architectures. The methoxy groups act as electron-donating groups, activating the aromatic ring towards electrophilic substitution, while the fluorine atom can influence the regioselectivity of reactions and modulate the electronic and pharmacological properties of the final products.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined molecular structure allows for predictable reactivity in a range of cross-coupling reactions. While some experimental physical data requires further characterization, the available information provides a solid foundation for its application in research and development. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

References

The Strategic Intermediate: A Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this context, 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) has emerged as a valuable and highly versatile intermediate. Its unique substitution pattern, featuring a reactive bromine handle for cross-coupling reactions, electron-donating methoxy groups, and a metabolism-blocking fluorine atom, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Structural Data

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrFO₂ and a molecular weight of 235.05 g/mol . Understanding its core physicochemical properties is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 204654-94-4--INVALID-LINK--
Molecular Formula C₈H₈BrFO₂--INVALID-LINK--
Molecular Weight 235.05--INVALID-LINK--
Synonym 5-bromo-2-fluoro-1,3-dimethoxybenzene--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--
Storage Store at room temperature--INVALID-LINK--

Synthesis of this compound: A Plausible and Validated Approach

While specific, peer-reviewed synthetic preparations of this compound are not extensively detailed in publicly accessible literature, a highly plausible and scientifically sound method can be devised based on established organic chemistry principles for analogous structures. The most logical approach involves the electrophilic bromination of the readily available precursor, 1-fluoro-3,5-dimethoxybenzene.

Diagram of the Proposed Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 1-fluoro-3,5-dimethoxybenzene 1-fluoro-3,5-dimethoxybenzene ReactionMixture Reaction Mixture 1-fluoro-3,5-dimethoxybenzene->ReactionMixture Electrophilic Aromatic Substitution N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->ReactionMixture Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture This compound This compound ReactionMixture->this compound Workup & Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the bromination of activated aromatic rings.

  • Preparation: To a solution of 1-fluoro-3,5-dimethoxybenzene (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and ease of handling.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution, facilitating the reaction.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aromatic carbons and one signal for the two equivalent methoxy carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 234 and 236 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block in the synthesis of biologically active molecules. Its bromine atom serves as a key functional handle for introducing the substituted phenyl ring into a target molecule via various transition metal-catalyzed cross-coupling reactions.

Diagram of Cross-Coupling Applications

G cluster_reactions Cross-Coupling Reactions cluster_products Resulting Scaffolds Start 1-Bromo-3,5-dimethoxy- 4-fluorobenzene Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Biaryl Biaryl Structures Suzuki->Biaryl Aniline Aryl Amines Buchwald->Aniline Alkyne Aryl Alkynes Sonogashira->Alkyne

Caption: Key cross-coupling reactions utilizing the title compound.

This intermediate is particularly valuable in the synthesis of kinase inhibitors, where substituted aromatic moieties are crucial for binding to the ATP-binding pocket of the enzyme. The dimethoxy-fluorophenyl motif can be found in various patented chemical series targeting different kinases. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and form key hydrogen bonds with the protein target.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and modulating fluoro and methoxy substituents makes it a valuable tool for medicinal chemists. A thorough understanding of its properties and synthetic utility, as outlined in this guide, will enable researchers to leverage this versatile intermediate to its full potential in the development of novel therapeutics.

Whitepaper: Unambiguous Structure Elucidation of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. An unambiguous assignment of a molecule's constitution and connectivity is paramount, as even minor structural variations can lead to profound differences in biological activity and material properties. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a polysubstituted aromatic compound. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Strategy: A Multi-Modal Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Relying on a single piece of evidence is fraught with risk; ambiguity is the enemy of progress. Our strategy is therefore built on the principle of orthogonal data integration. Each analytical technique provides a unique and complementary perspective on the molecule's architecture.

  • Mass Spectrometry (MS) : Provides the high-precision molecular weight and elemental formula, establishing the fundamental building blocks.

  • Infrared (IR) Spectroscopy : Offers a rapid survey of the functional groups present, confirming the key chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Delivers the atomic-level connectivity map, revealing the precise arrangement of atoms and defining the isomeric form.

Analysis by Mass Spectrometry: Defining the Elemental Composition

2.1. Theoretical Foundation

High-Resolution Mass Spectrometry (HRMS) provides the cornerstone of structure elucidation: the molecular formula.[1] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[2] For halogenated compounds, the isotopic distribution is a critical diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[3] This results in a characteristic "M" and "M+2" peak pattern of approximately 1:1 intensity for any fragment containing a single bromine atom, providing unambiguous evidence for its presence.[4][5]

2.2. Expected Data for this compound

  • Molecular Formula : C₈H₈BrFO₂

  • Monoisotopic Mass (for ⁷⁹Br) : 233.9719 u

  • Monoisotopic Mass (for ⁸¹Br) : 235.9698 u

An HRMS spectrum would be expected to show two molecular ion peaks of nearly equal intensity at approximately m/z 233.97 and 235.97, confirming both the elemental formula and the presence of one bromine atom.

2.3. Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation : Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument : Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode : Positive ion mode is typically effective for this class of compounds, observing the protonated molecule [M+H]⁺.

  • Data Acquisition : Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis :

    • Identify the molecular ion cluster.

    • Confirm the ~1:1 intensity ratio of the M and M+2 peaks.

    • Use the instrument's software to calculate the elemental formula from the accurately measured m/z of the monoisotopic peak (the ⁷⁹Br peak). Compare this to the theoretical mass for C₈H₈BrFO₂.

Infrared Spectroscopy: Functional Group Identification

3.1. Theoretical Foundation

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds.[6] Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for a rapid functional group inventory of a molecule.[7]

3.2. Expected Data for this compound

For the target structure, we anticipate the following key absorptions:

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H~3100-3000Medium
C-H Stretch (Aliphatic)-OCH₃~3000-2850Medium
C=C Stretch (Aromatic)Benzene Ring~1600-1475Medium-Weak
C-O Stretch (Aryl Ether)Ar-O-CH₃~1300-1000Strong
C-F StretchAr-F~1250-1000Strong
C-Br StretchAr-Br~690-515Medium-Strong

The presence of these bands would provide strong, corroborating evidence for the aromatic ring, methoxy groups, and halogen substituents.[8][9][10]

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation : Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.

  • Background Scan : Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan : Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing : Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments will be used to solve the structure completely.[11]

4.1. ¹H NMR: Proton Environment

  • Theoretical Prediction : The molecule possesses a plane of symmetry through the C1-Br and C4-F bonds. This renders the two methoxy groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent.

    • Aromatic Protons (H2/H6) : These protons are ortho to the bromine, meta to the fluorine, and ortho to a methoxy group. Their chemical shift will be influenced by all these substituents.[12][13] A reasonable estimate would be in the range of δ 6.5-7.0 ppm .[14] They will appear as a single signal.

    • Methoxy Protons (2 x -OCH₃) : These protons on the two equivalent methoxy groups will appear as a sharp singlet, likely in the region of δ 3.8-4.0 ppm .

  • Integration : The relative integration of the aromatic signal to the methoxy signal will be 2:6, which simplifies to 1:3.

  • Multiplicity : The aromatic proton (H2/H6) will be coupled to the adjacent ¹⁹F nucleus. Due to the four-bond separation (⁴JHF), this coupling will be small, resulting in a doublet. The methoxy protons will be a singlet as they have no adjacent protons.

4.2. ¹⁹F NMR: Fluorine's Perspective

  • Theoretical Prediction : Fluorine-19 NMR is highly sensitive and has a wide chemical shift range.[15][16][17] The fluorine atom is flanked by two methoxy groups and is para to a bromine atom.

  • Multiplicity : The single fluorine environment will show one signal. This signal will be split into a triplet by coupling to the two equivalent ortho protons (H2 and H6) with a coupling constant of ³JFH.[18]

4.3. ¹³C NMR & DEPT-135: The Carbon Skeleton

  • Theoretical Prediction : Due to symmetry, only 5 distinct carbon signals are expected.

    • C1 (C-Br) : The carbon bearing the bromine will be shifted downfield.

    • C2/C6 (C-H) : Equivalent carbons bearing protons.

    • C3/C5 (C-O) : Equivalent carbons bearing methoxy groups.

    • C4 (C-F) : The carbon attached to fluorine will show a large one-bond coupling (¹JCF) and be significantly shifted.

    • -OCH₃ : The two equivalent methoxy carbons.

  • DEPT-135 Experiment : This experiment distinguishes carbons based on the number of attached protons.[19][20][21]

    • Positive Signals : CH and CH₃ carbons (C2/C6 and the -OCH₃ carbons).

    • Negative Signals : CH₂ carbons (none in this molecule).

    • Absent Signals : Quaternary carbons (C1, C3/C5, C4). This allows for the unambiguous assignment of the protonated carbons versus the substituted (quaternary) carbons.[22][23]

4.4. 2D NMR: Connecting the Pieces

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to (one-bond ¹JCH coupling).[24][25]

    • Expected Correlation 1 : A cross-peak connecting the aromatic proton signal (¹H axis) to the C2/C6 signal (¹³C axis).

    • Expected Correlation 2 : A cross-peak connecting the methoxy proton signal (¹H axis) to the methoxy carbon signal (¹³C axis).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for establishing the final connectivity. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[26][27]

    • From Aromatic Protons (H2/H6) : We expect to see cross-peaks to:

      • C4 (C-F) : A three-bond correlation (³JCH) that proves the meta-relationship between H2/H6 and C4.

      • C1 (C-Br) : A two-bond correlation (²JCH) confirming the ortho-relationship.

      • C3/C5 (C-O) : A two-bond correlation (²JCH) confirming the other ortho-relationship.

    • From Methoxy Protons (-OCH₃) : We expect a strong cross-peak to:

      • C3/C5 (C-O) : A three-bond correlation (³JCH) that definitively links the methoxy groups to these specific carbons on the ring.

4.5. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C & DEPT-135 Acquisition : Acquire a standard proton-decoupled ¹³C spectrum, followed by a DEPT-135 experiment.

  • ¹⁹F NMR Acquisition : Acquire a proton-coupled ¹⁹F spectrum.

  • 2D NMR Acquisition : Run standard HSQC and HMBC pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration (using the residual solvent peak for ¹H and ¹³C).

Data Integration and Structure Confirmation

The power of this workflow lies in the convergence of all data points to a single, consistent structure.

5.1. Summary of Spectroscopic Evidence

TechniqueFindingInterpretation
HRMS M and M+2 peaks (~1:1) at m/z ~234 and ~236. Accurate mass matches C₈H₈BrFO₂.Confirms elemental formula and presence of one bromine atom.
IR Absorptions for Ar-H, C-H, Ar C=C, C-O, C-F, C-Br.Confirms presence of all key functional groups.
¹H NMR One aromatic signal (doublet, 2H), one methoxy signal (singlet, 6H).Indicates a symmetrical substitution pattern.
¹⁹F NMR One signal (triplet).Confirms a single, unique fluorine environment coupled to two protons.
¹³C/DEPT 5 carbon signals. DEPT-135 shows 2 positive (CH, CH₃) and 3 absent (quaternary) signals.Confirms the number of unique carbons and their protonation state, consistent with symmetry.
HSQC Correlates aromatic protons to their carbon and methoxy protons to theirs.Confirms direct H-C attachments.
HMBC Shows key correlations: H2/H6 ↔ C1, C3/C5, C4 and -OCH₃ ↔ C3/C5.Unambiguously establishes the full connectivity and substitution pattern of the aromatic ring.

5.2. Visualization of the Elucidation Workflow

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy MS HRMS Analysis Formula Molecular Formula (C₈H₈BrFO₂) MS->Formula Isotope Bromine Isotope Pattern (M, M+2) MS->Isotope Connectivity Final Structure Formula->Connectivity Isotope->Connectivity IR IR Analysis FuncGroups Functional Groups (Ar-H, C-O, C-F, C-Br) IR->FuncGroups FuncGroups->Connectivity H1_NMR ¹H NMR HSQC_NMR 2D HSQC H1_NMR->HSQC_NMR HMBC_NMR 2D HMBC H1_NMR->HMBC_NMR C13_NMR ¹³C & DEPT-135 C13_NMR->HSQC_NMR C13_NMR->HMBC_NMR F19_NMR ¹⁹F NMR F19_NMR->Connectivity HSQC_NMR->Connectivity HMBC_NMR->Connectivity

Caption: Logical workflow for structure elucidation.

5.3. Visualization of Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of this compound can be determined with an exceptionally high degree of confidence. High-resolution mass spectrometry establishes the correct elemental formula, while infrared spectroscopy confirms the presence of the expected functional groups. The definitive proof of the substitution pattern is provided by a comprehensive analysis of 1D and 2D NMR data. The symmetry observed in the ¹H and ¹³C spectra simplifies the problem, and the long-range correlations observed in the HMBC spectrum act as the final, unambiguous evidence, locking the methoxy groups, fluorine, and bromine into their specific positions on the aromatic ring. This integrated, multi-technique approach represents the gold standard in chemical characterization, ensuring the scientific integrity required for advanced research and development.

References

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Key Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of complex molecular architectures with precisely controlled functionalities are paramount. Aryl halides, particularly those bearing multiple substituents, serve as versatile and indispensable building blocks in this endeavor. 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) emerges as a significant reagent, offering a unique combination of reactive sites and modulating electronic properties. Its structure, featuring a bromine atom for cross-coupling, a fluorine atom for metabolic blocking or tuning electronic character, and two methoxy groups to influence solubility and binding interactions, makes it a highly valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a logical synthesis pathway, key applications in synthetic chemistry, and essential safety information. The content is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in its effective application.

Core Molecular Data and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
Molecular Weight 235.05 g/mol [ChemScene]
Molecular Formula C₈H₈BrFO₂[ChemScene]
CAS Number 204654-94-4[ChemScene]
Synonym 5-bromo-2-fluoro-1,3-dimethoxybenzene[ChemScene]
Purity ≥98% (Commercially Available)[ChemScene]
Storage Conditions Store at room temperature in a dark, inert atmosphere.[ChemScene]

Note: Some physical properties like boiling point and density are based on computational predictions and should be considered as estimates.

Chemical Structure and Reactivity Profile

The unique arrangement of substituents on the benzene ring dictates the reactivity of this compound.

Caption: Chemical structure of this compound.

The key reactive handle on this molecule is the carbon-bromine bond, which is susceptible to participation in a wide array of palladium- or copper-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups and the electron-withdrawing fluorine atom create a specific electronic environment that can influence the rates and regioselectivity of these transformations.

Synthesis Methodology: A Plausible and Authoritative Approach

Conceptual Workflow for Synthesis

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure for a Sandmeyer reaction and is expected to be effective for this specific transformation.[1]

Step 1: Diazotization of 3,5-dimethoxy-4-fluoroaniline

  • To a stirred solution of 3,5-dimethoxy-4-fluoroaniline (1.0 equivalent) in aqueous hydrobromic acid (HBr, 48%, ~3.0-4.0 equivalents) in a three-necked flask, cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The excess acid ensures the complete protonation of the aniline and prevents unwanted side reactions.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

  • In a separate flask, dissolve copper(I) bromide (CuBr, ~1.2 equivalents) in a minimal amount of 48% HBr with gentle heating.

  • Slowly add the cold diazonium salt solution from Step 1 to the heated CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.

    • Causality: The Cu(I) catalyst is essential for facilitating the single-electron transfer mechanism that leads to the displacement of the diazonium group by the bromide ion. Adding the diazonium salt to the hot copper solution ensures its immediate reaction and minimizes decomposition.

  • After the addition is complete, heat the reaction mixture (e.g., to 60-80 °C) for 30-60 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes).

  • Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom serves as an excellent leaving group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond with an organoboron reagent. This is a foundational method for creating biaryl structures, which are common motifs in pharmaceutical inhibitors.[2]

Buchwald-Hartwig Amination

This building block can also be used in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds, introducing amine functionalities that are crucial for modulating the pharmacological properties of drug candidates.

Other Cross-Coupling Reactions

The reactivity of the aryl bromide allows for its participation in a host of other valuable transformations, including Stille, Heck, and Sonogashira couplings, providing access to a diverse range of substituted aromatic compounds.[2] The presence of the fluorine and methoxy groups can influence the electronic properties of the final molecule, potentially enhancing metabolic stability or binding affinity to biological targets.[3]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely published, general safety protocols for aryl bromides should be strictly followed.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for the synthesis of complex, polysubstituted aromatic compounds. Its defined points of reactivity, coupled with the modulating effects of its fluoro and dimethoxy substituents, make it a valuable tool for researchers in drug discovery and materials science. Understanding its properties, logical synthesis, and reactivity profile enables chemists to leverage this building block to its full potential, accelerating the development of novel and impactful molecules.

References

The Strategic Reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a versatile polysubstituted aromatic building block. The unique interplay of its substituents—two electron-donating methoxy groups, an inductively withdrawing fluorine atom, and a reactive bromine atom—creates a nuanced reactivity profile. This document explores the key transformations of this compound, including metal-halogen exchange, cross-coupling reactions, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Tuned Reactivity

This compound is a strategically designed aromatic compound that has found significant utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure is a testament to the power of substituent effects in modulating the reactivity of an aromatic ring. The two methoxy groups at the 3- and 5-positions are strong electron-donating groups, activating the ring towards certain reactions. In contrast, the fluorine atom at the 4-position is strongly electronegative, exerting an inductive electron-withdrawing effect. The bromine atom at the 1-position serves as a versatile handle for a variety of chemical transformations. This guide will dissect the reactivity of this molecule, providing a comprehensive understanding of how to leverage its unique properties in synthetic endeavors.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the C-Br bond, which is the most labile site for many transformations. The presence of the other substituents, however, plays a crucial role in modulating the reaction pathways and outcomes.

Metal-Halogen Exchange: A Gateway to Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then be reacted with a wide range of electrophiles.[1] For this compound, the bromine atom is selectively exchanged over the more inert fluorine atom.

The presence of the two methoxy groups ortho and para to the bromine atom can influence the rate and regioselectivity of lithiation. Alkoxy groups are known to accelerate the rate of lithium-halogen exchange.[1]

Diagram: Metal-Halogen Exchange Workflow

Metal_Halogen_Exchange Substrate 1-Bromo-3,5-dimethoxy- 4-fluorobenzene Intermediate Aryllithium or Grignard Reagent Substrate->Intermediate Metal-Halogen Exchange Reagent n-BuLi or i-PrMgCl Product Functionalized Product Intermediate->Product Quench Electrophile Electrophile (E+) (e.g., CO2, DMF, Aldehyde)

Caption: Workflow for the functionalization of this compound via metal-halogen exchange.

Experimental Protocol: General Procedure for Lithiation and Quenching

A robust and frequently utilized method for the lithiation of aryl bromides involves the use of n-butyllithium in an ethereal solvent at low temperatures.

  • Step 1: Reaction Setup

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Step 2: Cooling

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 3: Lithiation

    • Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Step 4: Stirring

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Step 5: Electrophilic Quench

    • Add the desired electrophile (1.2 equiv) dropwise to the freshly prepared aryllithium solution at -78 °C.

  • Step 6: Workup

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 7: Purification

    • Purify the crude product by column chromatography on silica gel.

This protocol provides a general framework. The choice of solvent, temperature, and reaction time may need to be optimized for specific electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] this compound is an excellent substrate for these transformations, with the C-Br bond being the site of oxidative addition to the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron species.[3] The electron-rich nature of the this compound ring, due to the methoxy groups, can facilitate the oxidative addition step.[4]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-Br(L2) Pd0->PdII_complex OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)-R(L2) PdII_complex->PdII_R_complex Transmetalation Transmetalation Boronic_Acid R-B(OR)2 Base Base PdII_R_complex->Pd0 Product Ar-R PdII_R_complex->Product RedElim Reductive Elimination Aryl_Halide 1-Bromo-3,5-dimethoxy- 4-fluorobenzene

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Step 1: Reactant Preparation

    • In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Step 2: Solvent Addition

    • Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Step 3: Reaction

    • Seal the vessel and heat the mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Step 4: Workup

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Step 5: Purification

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O90>95
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄2-MeTHF/H₂O80>85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[2] This reaction is a powerful tool for the construction of arylamines, which are prevalent in pharmaceuticals.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination with this compound

This protocol outlines a general procedure for the amination of this compound.

  • Step 1: Catalyst and Reagent Loading

    • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Step 2: Substrate Addition

    • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Step 3: Solvent and Reaction

    • Add anhydrous toluene or THF, seal the tube, and heat the mixture with stirring at 80-110 °C until complete conversion of the starting material.

  • Step 4: Workup and Purification

    • After cooling, filter the reaction mixture through a pad of Celite, rinse with ethyl acetate, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires screening to identify the optimal conditions for a given substrate combination.[7]

Nucleophilic Aromatic Substitution (SNA r): A Competing Pathway

While the C-Br bond is generally more reactive in palladium-catalyzed reactions, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles and under forcing conditions. The methoxy groups, being ortho and para to the fluorine, are electron-donating and would typically disfavor SNAr at the C-F position. However, the overall electronic nature of the ring and the reaction conditions play a crucial role.

In general, for SNAr reactions on polyhalogenated benzenes, the reactivity of the halogens follows the order F > Cl > Br > I, which is the opposite of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

For this compound, a careful consideration of the reaction conditions is necessary to achieve selective substitution. With soft nucleophiles and under milder conditions, substitution at the bromine via other mechanisms is more likely. With hard, strong nucleophiles and higher temperatures, SNAr at the fluorine position becomes a possibility.

Synthetic Applications and Strategic Considerations

The multifaceted reactivity of this compound makes it a valuable intermediate in multistep syntheses. The ability to selectively functionalize the C-Br bond via metal-halogen exchange or cross-coupling reactions allows for the introduction of a wide array of substituents. The remaining fluorine and methoxy groups can then be used to further tune the properties of the final molecule or to direct subsequent reactions.

When designing a synthetic route involving this compound, the following points should be considered:

  • Chemoselectivity: In palladium-catalyzed reactions, the C-Br bond will be the primary site of reaction. In metal-halogen exchange with organolithium reagents, the bromine will also be selectively exchanged.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in cross-coupling reactions. For SNAr, the nature of the nucleophile and the reaction temperature will determine the outcome.

  • Steric Hindrance: The two methoxy groups flanking the fluorine atom may provide some steric hindrance, which could influence the approach of nucleophiles or the geometry of transition states in catalytic cycles.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its reactivity is a delicate balance of the electronic and steric effects of its substituents. A thorough understanding of these effects allows for the strategic and selective functionalization of this molecule, providing access to a wide range of complex and valuable compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a versatile starting material crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document explores the compound's properties, strategic applications, and detailed experimental protocols, emphasizing the rationale behind its effective use in constructing complex molecules.

Introduction: The Strategic Value of a Polysubstituted Aryl Halide

This compound is a polysubstituted aromatic compound whose value lies in its unique arrangement of functional groups. The presence of a bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy groups and the electron-withdrawing fluorine atom modulate the electronic properties of the benzene ring. This specific substitution pattern makes it an excellent and highly reactive substrate for building complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and agrochemicals.[1]

The strategic placement of the fluorine atom is particularly noteworthy. Incorporating fluorine into drug candidates can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and fine-tune receptor binding affinity.[2] Therefore, using this compound as a foundational building block allows for the direct introduction of a fluorinated phenyl moiety, a common and desirable motif in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below, providing a baseline for quality control and reaction monitoring.

PropertyValueSource
CAS Number 204654-94-4[3][4]
Molecular Formula C₈H₈BrFO₂[3]
Molecular Weight 235.05 g/mol [3]
Appearance White to off-white crystalline powder[5]
Purity ≥98%[3]
Storage Room temperature, away from light, under inert gas[1]

Note: Physical properties such as melting and boiling points are not consistently reported across public sources and should be determined empirically for each batch.

Core Applications in Cross-Coupling Reactions

The primary utility of this compound is as a substrate in transition-metal-catalyzed cross-coupling reactions.[1] The carbon-bromine bond serves as an efficient oxidative addition site for palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision.[6]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] this compound is an excellent substrate for this reaction, coupling with a wide range of arylboronic acids or esters to produce complex biaryl structures.[9]

Mechanistic Consideration: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the starting material.

  • Transmetalation: The organic moiety from the activated boronic acid (or ester) is transferred to the palladium center.[8]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid + Base (e.g., K2CO3) + Solvent (e.g., Toluene/H2O) setup Combine Reagents in Reaction Vessel reagents->setup inert Degas Mixture (e.g., Ar sparging) setup->inert catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) inert->catalyst reaction Heat Reaction (e.g., 90-110 °C) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Fig 1. Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[10][11] This reaction has transformed the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. This compound can be effectively coupled with a diverse range of primary and secondary amines, providing access to highly functionalized aniline scaffolds.[1]

Experimental Insight: The choice of ligand for the palladium catalyst is critical for success in Buchwald-Hartwig aminations.[12] Sterically hindered and electron-rich phosphine ligands (e.g., XantPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially with electron-rich aryl halides. The base (e.g., NaOt-Bu, Cs₂CO₃) is also a crucial parameter, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.[12]

Buchwald_Hartwig_Mechanism Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br Oxidative Addition AmineComplex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OxAdd->AmineComplex + HNR¹R² AmidoComplex L₂Pd(II)(Ar)(NR¹R²) AmineComplex->AmidoComplex - HBr (via Base) AmidoComplex->Pd0 Reductive Elimination Product Product AmidoComplex->Product Product: Ar-NR¹R²

Fig 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: A Case Study in Suzuki Coupling

This protocol provides a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Objective: To synthesize 4-fluoro-3,5,4'-trimethoxy-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Toluene and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 4-methoxyphenylboronic acid.

  • Reagent Addition: Add potassium carbonate to the flask.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should be >95% for most applications.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information before use.

Conclusion

This compound is a high-value, strategic starting material for organic synthesis. Its unique substitution pattern provides a reliable handle for sophisticated cross-coupling reactions, enabling the efficient construction of complex fluorinated and dimethoxylated aryl scaffolds. Its utility in both Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery and materials science, facilitating the synthesis of novel compounds with potentially enhanced biological and physical properties.[2][13]

References

Navigating the Commercial Landscape of 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity, well-characterized chemical intermediates is a cornerstone of successful research and development. This guide provides an in-depth technical overview of 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4), a key building block in synthetic and medicinal chemistry. We will explore its commercial availability, key specifications, safety protocols, and its role in the synthesis of complex molecules.

Introduction to a Versatile Aromatic Building Block

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: a bromine atom, two methoxy groups, and a fluorine atom. This arrangement of electron-donating methoxy groups and electron-withdrawing halogens imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis. Its structure allows for selective functionalization at different positions of the benzene ring, a desirable characteristic for the construction of complex molecular architectures, particularly in the field of medicinal chemistry.

The presence of the fluorine atom is of particular note. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks like this compound are of high interest to the pharmaceutical industry.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound from gram to kilogram scales, with purity levels typically ranging from 95% to over 98%. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as NMR and HPLC, to ensure the identity and quality of the material.

The following table summarizes a selection of commercial suppliers for this compound, along with their typical product specifications.

SupplierCAS NumberPurityAvailable Quantities
AK Scientific, Inc.204654-94-495%Inquire
ChemScene204654-94-4≥98%Inquire
BLDpharm204654-94-4InquireInquire
AbacipharmTech204654-94-4InquireInquire
Sobekbio Biosciences204654-94-498%250mg / 1g / 5g / 10g / 25g
Shanghai Scochem Technology204654-94-499%Inquire

This table is not exhaustive and represents a snapshot of available suppliers. It is recommended to contact suppliers directly for the most current information on availability and pricing.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of a chemical is paramount for its safe handling and use in a laboratory setting. The following data for this compound has been compiled from available Safety Data Sheets (SDS).

PropertyValue
Molecular Formula C₈H₈BrFO₂
Molecular Weight 235.05 g/mol
Appearance Not specified, likely a solid
Storage Store at room temperature in a cool, dry place.[1]
Safety and Handling

The Safety Data Sheet provided by AK Scientific, Inc. for this compound outlines the following hazards and precautionary measures[2]:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

It is imperative to consult the full Safety Data Sheet from your chosen supplier before handling this compound and to always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthetic Considerations and Applications

The true value of this compound for researchers lies in its potential as a versatile intermediate. The bromine atom serves as a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern drug discovery.

Key Synthetic Transformations:
  • Cross-Coupling Reactions: The bromo-substituent is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide range of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the position of the bromine atom. This versatility is a cornerstone of modern medicinal chemistry, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

The logical workflow for utilizing this compound in a typical cross-coupling reaction is depicted in the following diagram:

G cluster_procurement Procurement cluster_synthesis Synthetic Application A Identify Supplier (e.g., ChemScene, AK Scientific) B Verify Specifications (Purity, CAS 204654-94-4) A->B Request COA C 1-Bromo-3,5-dimethoxy- 4-fluorobenzene B->C Material Acquisition F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->F D Coupling Partner (e.g., Boronic Acid, Amine) D->F E Catalyst System (e.g., Pd catalyst, Ligand, Base) E->F G Novel Functionalized Product F->G

Procurement and synthetic application workflow for this compound.
  • Lithiation and Grignard Reagent Formation: The bromine atom can be exchanged with lithium via metal-halogen exchange to form an organolithium species. This powerful nucleophile can then be reacted with a variety of electrophiles. Alternatively, it can be converted into a Grignard reagent, which is another versatile nucleophile for forming new carbon-carbon bonds.

The strategic placement of the methoxy and fluoro substituents on the aromatic ring can influence the regioselectivity of these reactions and the electronic properties of the resulting products, providing medicinal chemists with fine control over the molecular design of potential drug candidates.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for researchers in the chemical and pharmaceutical sciences. Its unique substitution pattern offers a gateway to a wide array of complex molecules through well-established synthetic transformations. A thorough understanding of its commercial availability, physicochemical properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of intermediates like this compound in enabling drug discovery is set to increase.

References

Methodological & Application

The Versatile Role of 1-Bromo-3,5-dimethoxy-4-fluorobenzene in Modern Cross-Coupling Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Among the vast arsenal of building blocks available to the modern chemist, 1-Bromo-3,5-dimethoxy-4-fluorobenzene has emerged as a particularly valuable synthon. Its unique substitution pattern—an activating bromine atom for cross-coupling, electron-donating methoxy groups, and a reactivity-modulating fluorine atom—renders it a highly versatile substrate for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in several key transformations, offering not just protocols, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Strategic Advantage of the 4-Fluoro Substituent

The presence of a fluorine atom ortho to the bromine in this compound is not a trivial feature. While the electron-donating methoxy groups enhance the electron density of the aromatic ring, potentially slowing down the oxidative addition step in some cross-coupling reactions, the fluorine atom introduces several counterbalancing effects. Its electron-withdrawing nature can facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond. Furthermore, the fluorine substituent can influence the regioselectivity of certain reactions and modulate the physicochemical properties of the resulting coupled products, a feature of significant interest in drug discovery for enhancing metabolic stability and binding affinity.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its operational simplicity and broad functional group tolerance.[1] When employing this compound, the goal is to construct complex biaryl structures, which are prevalent in pharmaceuticals and organic electronics.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-rich and sterically accessible aryl bromide like our substrate, a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is a common choice. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition and reductive elimination steps.

The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] Inorganic bases like potassium carbonate or potassium phosphate are frequently used, often in an aqueous solution to facilitate the formation of the active boronate species. The choice of a biphasic solvent system, such as toluene/water or dioxane/water, helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)2 + Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound237.041.01.0237 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(OAc)₂224.50.020.024.5 mg
SPhos410.510.040.0416.4 mg
K₃PO₄212.272.02.0425 mg
Toluene---5 mL
Water---1 mL

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene and water via syringe.

  • Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components in many pharmaceuticals.[2] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Mechanistic Considerations for Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical for the deprotonation of the amine bound to the palladium center. The ligand selection is also paramount, with bulky, electron-rich phosphines like XPhos or RuPhos often providing excellent results by promoting the reductive elimination step.[4]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) [Ar-Pd(II)-N(H)R'R''](L2)+ Br- [Ar-Pd(II)-N(H)R'R''](L2)+ Br- Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-N(H)R'R''](L2)+ Br- Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-N(H)R'R''](L2)+ Br-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)-N(H)R'R''](L2)+ Br-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for a Representative Buchwald-Hartwig Amination

Reaction: Coupling of this compound with Morpholine.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound237.041.01.0237 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
XPhos476.650.040.0419.1 mg
NaOtBu96.11.41.4135 mg
Toluene---5 mL

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and add toluene and morpholine via syringe under a positive pressure of argon or nitrogen.

  • Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine.

Other Notable Cross-Coupling Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is a competent substrate for a variety of other powerful cross-coupling transformations.

  • Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes, providing access to arylethynes, which are valuable intermediates in materials science and for the synthesis of complex natural products. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5]

  • Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of complex carbon skeletons.

  • Stille Coupling: In a Stille coupling, the aryl bromide is reacted with an organostannane reagent.[6] While the toxicity of tin reagents is a concern, the reaction is known for its mild conditions and tolerance of a wide array of functional groups.

  • Negishi Coupling: This reaction involves the use of organozinc reagents, which are more reactive than their boronic acid or organotin counterparts, often leading to faster reaction times and milder conditions.[7]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the methoxy and fluorine substituents, make it an interesting and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this compound to construct diverse molecular architectures for applications in drug discovery, materials science, and beyond. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this fascinating molecule.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool, particularly in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[3][4] The reaction's broad functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents contribute to its widespread adoption.[2][4]

This guide focuses on a specific, highly valuable substrate: 1-Bromo-3,5-dimethoxy-4-fluorobenzene . This molecule is an attractive building block in medicinal chemistry. The presence of the fluorine atom and methoxy groups can significantly influence the pharmacokinetic and metabolic properties of a potential drug candidate, such as improving metabolic stability, binding affinity, and membrane permeability.[5] The synthesis of fluorinated biaryl derivatives is therefore of high importance.[5][6]

However, the electronic properties of this compound—specifically, the electron-donating nature of the two methoxy groups—present unique challenges for the Suzuki-Miyaura coupling. This guide provides a detailed mechanistic overview, discusses the critical parameters for optimizing the reaction with this substrate, and offers robust, field-proven protocols for its successful implementation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which revolves around a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex. This complex reacts with the aryl halide (in our case, this compound), inserting itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[1][3]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10][11]

  • Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling to form the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation (Ar'-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination (Ar-Ar') product Biaryl Product (Ar-Ar') arx Aryl Halide (Ar-X) boronic Boronic Acid/Ester (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Coupling of this compound

The electron-rich nature of this compound, due to the two methoxy substituents, makes the oxidative addition step more challenging compared to electron-poor aryl halides.[12] Therefore, careful selection of the catalyst system, base, and solvent is critical for achieving high yields.

The Palladium Catalyst System

The choice of palladium source (precatalyst) and, more importantly, the phosphine ligand is the most critical factor for success.

  • Palladium Precatalyst: Common choices include Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(OAc)₂ is often preferred for its air stability, but it requires in-situ reduction to the active Pd(0) species.[12]

  • Ligand: For electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often inefficient. Bulky and electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[13][14] Highly effective ligands for this type of substrate include:

    • Buchwald-type biarylphosphines: Such as SPhos, XPhos, and RuPhos. These are generally the gold standard for challenging couplings.

    • Sterically demanding alkylphosphines: Such as Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃).[9]

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] The choice of base can significantly impact yield and side reactions.

  • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base, often sufficient for many couplings. It is typically used in an aqueous solution with an organic solvent.[3]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often more effective for less reactive substrates or when using sterically hindered boronic acids.[3][12]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction.

The Solvent System

Suzuki couplings are often performed in a biphasic mixture of an organic solvent and water.[3] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Aromatic Hydrocarbons: Toluene or Xylene are excellent choices, especially for higher temperature reactions.

  • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common and effective solvents for Suzuki couplings.[7][12]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can also be used, though it can be more difficult to remove during workup.[12]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

Protocol A: General Conditions with Pd(OAc)₂ / SPhos

This protocol utilizes a widely applicable and highly effective catalyst system for electron-rich aryl bromides.

ReagentMolar Equiv.Amount (for 1 mmol scale)Purity
This compound1.0235 mg>98%
Arylboronic Acid1.21.2 mmol>97%
Pd(OAc)₂0.02 (2 mol%)4.5 mg99.9%
SPhos0.04 (4 mol%)16.4 mg>98%
K₃PO₄2.0424 mg>98%
1,4-Dioxane-4 mLAnhydrous
Water-1 mLDegassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol B: Alternative Conditions with Pd₂(dba)₃ / P(t-Bu)₃

This protocol uses a different Pd(0) source and a sterically demanding alkylphosphine ligand, which can be effective at lower temperatures.

ReagentMolar Equiv.Amount (for 1 mmol scale)Purity
This compound1.0235 mg>98%
Arylboronic Acid Pinacol Ester1.21.2 mmol>97%
Pd₂(dba)₃0.01 (1 mol%)9.2 mg>97%
P(t-Bu)₃ (as a 50% solution in hexanes)0.03 (3 mol%)12 µL-
K₂CO₃2.5345 mg>99%
Toluene-5 mLAnhydrous
Water-1 mLDegassed

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.01 eq) to a flame-dried Schlenk flask.

  • Add anhydrous, degassed Toluene (3 mL).

  • Carefully add the P(t-Bu)₃ solution (0.03 eq) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.5 eq). Evacuate and backfill this flask with inert gas.

  • Add the remaining Toluene (2 mL) and degassed water (1 mL) to the solids.

  • Transfer the pre-formed catalyst solution from the first flask to the second flask via cannula or syringe.

  • Heat the reaction mixture to 70-90 °C and stir vigorously.

  • Monitor the reaction as described in Protocol A.

  • Follow the workup and purification steps as outlined in Protocol A.

Experimental Workflow Diagram

Workflow start Start reagents 1. Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (70-100 °C) solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure proper inert atmosphere technique; Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄); Increase temperature in 10 °C increments; Try a different ligand (e.g., SPhos to XPhos).
Protodeboronation Presence of excess water or protic sources; Base is too strong or reaction time is too long.Use anhydrous solvents and degas thoroughly; Use boronic esters instead of acids; Reduce reaction time; Use a milder base (e.g., KF).
Homocoupling of Boronic Acid Presence of oxygen leading to Pd(II) species; Reaction temperature is too high.Ensure rigorous degassing of solvents and inert atmosphere; Lower the reaction temperature.
Dehalogenation of Starting Material Certain ligands or bases can promote this side reaction.Screen different ligands; Use a non-nucleophilic base if possible.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[15]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. P(t-Bu)₃ is pyrophoric. Handle under an inert atmosphere.

  • Bases: Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.

  • Solvents: Toluene, Dioxane, and THF are flammable and have associated health risks. Always work in a fume hood and keep away from ignition sources.[16][17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of complex, functionalized biaryl compounds relevant to pharmaceutical research. Success with this electron-rich substrate hinges on the rational selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium precatalyst, base, and solvent system. The protocols provided herein offer a validated starting point for researchers, and the mechanistic and practical insights can guide further optimization to achieve high yields and purity for a wide range of coupling partners.

References

Buchwald-Hartwig amination with 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of this palladium-catalyzed cross-coupling reaction to this compound, an electron-rich and sterically hindered aryl halide. We will delve into the mechanistic underpinnings, the critical considerations for substrate-specific catalyst selection, and provide a robust, step-by-step protocol for successful execution. The aim is to bridge theory with practice, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding results.

Introduction: The Challenge of Polysubstituted Aryl Amines

The synthesis of aryl amines is a fundamental pursuit in organic chemistry, as this motif is ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3][4] While classical methods for C-N bond formation exist, they often suffer from harsh reaction conditions and limited substrate scope, particularly when dealing with complex, functionalized arenes.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by allowing the coupling of a vast array of amines with aryl halides and pseudohalides under relatively mild conditions.[3][5]

The substrate of focus, this compound, presents a unique set of challenges characteristic of electron-rich and sterically encumbered systems. The two ortho-methoxy groups provide significant steric shielding around the C-Br bond and enrich the aromatic ring with electron density, both of which can impede the initial oxidative addition step of the catalytic cycle. Understanding these substrate-specific challenges is paramount to developing a successful reaction protocol.

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step, especially for electron-rich or sterically hindered aryl halides.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[6]

  • Reductive Elimination: The final C–N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

A competing side reaction, β-hydride elimination, can occur in some cases, leading to hydrodehalogenation of the starting material.[1][5] The choice of ligand is critical to favor reductive elimination over this unproductive pathway.

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L(n-1)Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L(n-1)Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' center_point arx Ar-X amine HNR'R'' base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Coupling with this compound

The success of this specific transformation hinges on the careful selection of the catalyst system and reaction conditions to overcome the substrate's inherent steric and electronic properties.

Catalyst and Ligand Selection

The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig amination. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are required.[1][8]

  • Why Bulky, Electron-Rich Ligands?

    • Steric Bulk: The steric hindrance of ligands like the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) promotes the formation of a monoligated, 12-electron Pd(0)L species.[1][9] This highly reactive species is more effective at undergoing oxidative addition with the sterically shielded C-Br bond.

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition step and, crucially, accelerates the final reductive elimination step to release the desired product.[8][10]

Ligand Generation Example Ligands Applicability to this compound Rationale
First Generation P(o-tolyl)₃PoorNot sufficiently electron-rich or bulky to overcome the steric and electronic hurdles of the substrate.[11]
Bidentate BINAP, DPPFModerateAn improvement for some substrates, but can be less effective for highly hindered aryl halides as they disfavor the formation of monoligated intermediates.[1][12]
Bulky Monodentate Buchwald's Biarylphosphines (XPhos, RuPhos, BrettPhos)ExcellentConsidered the state-of-the-art for challenging substrates. Their steric and electronic properties are tailored to promote rapid oxidative addition and reductive elimination.[3][8]
N-Heterocyclic Carbenes (NHCs) IPr, SImesGood to ExcellentStrong σ-donors that form very stable and active Pd-complexes. They are often highly effective for coupling aryl chlorides and other challenging partners.[9][13]

Recommendation: For this compound, a bulky monodentate biarylphosphine ligand such as XPhos or RuPhos is the recommended starting point. A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.[11]

Choice of Base and Solvent
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for a wide range of amines.[14] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[13][15]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most commonly employed solvents.[14][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine, morpholine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Bromide, Amine, Pd Precursor, Ligand, Base prep_glass Oven-Dry Glassware setup Assemble under Inert Gas (Ar/N2) prep_glass->setup add_solids Add Pd₂(dba)₃, XPhos, NaOtBu, and Aryl Bromide to Flask setup->add_solids evac_backfill Evacuate & Backfill (3x) add_solids->evac_backfill add_liquids Add Anhydrous Toluene & Morpholine via Syringe evac_backfill->add_liquids heat Heat to 100 °C with Vigorous Stirring add_liquids->heat monitor Monitor by TLC/GC-MS (2-24 h) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 eq.)

  • Morpholine (1.2 mmol, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (5 mL)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg), XPhos (17.2 mg), sodium tert-butoxide (135 mg), and this compound (251 mg).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the resulting mixture at room temperature for 5 minutes. Then, add morpholine (0.105 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated amine product.[14]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficiently active ligand/catalyst system.3. Low reaction temperature.1. Ensure all reagents are anhydrous and solvents are properly degassed. Use rigorous inert atmosphere techniques.2. Switch to a more electron-rich/bulky ligand (e.g., RuPhos). Consider using a pre-formed Pd-ligand complex (precatalyst).3. Increase the reaction temperature (e.g., to 110 °C).
Formation of Hydrodehalogenated Byproduct 1. β-Hydride elimination is competing with reductive elimination.2. Presence of water.1. Use a bulkier ligand to sterically disfavor the conformation required for β-hydride elimination.2. Ensure strictly anhydrous conditions.
Incomplete Reaction 1. Catalyst deactivation over time.2. Insufficient base.1. Increase catalyst/ligand loading slightly (e.g., to 2 mol% Pd).2. Ensure the base is fresh and has not absorbed moisture. Increase stoichiometry if necessary (e.g., to 1.5-2.0 eq.).

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that the steric and electronic challenges of the substrate are addressed. The key to success lies in the rational selection of a bulky, electron-rich monodentate phosphine ligand, such as XPhos, paired with a strong base and conducted under strictly anhydrous and anaerobic conditions. This guide provides a comprehensive framework and a reliable protocol to empower researchers to confidently synthesize valuable polysubstituted aryl amine building blocks for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 1-Bromo-3,5-dimethoxy-4-fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) has emerged as a highly valuable, albeit specialized, scaffold. Its unique substitution pattern—a reactive bromine handle, electron-donating methoxy groups, and a metabolically robust fluorine atom—offers a compelling combination of features for the synthesis of complex and biologically active molecules.[1]

This guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework for its application and detailed, field-proven protocols for its use in key synthetic transformations. We will delve into the causality behind its utility, focusing on how its distinct structural motifs can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Properties and Strategic Value

The utility of a building block is defined by its inherent chemical properties and the strategic advantages it imparts to a target molecule. This compound is no exception. Its properties are summarized below.

PropertyValueSource
CAS Number 204654-94-4--INVALID-LINK--[1]
Molecular Formula C₈H₈BrFO₂--INVALID-LINK--[1]
Molecular Weight 235.05 g/mol --INVALID-LINK--[1]
Synonym 5-bromo-2-fluoro-1,3-dimethoxybenzene--INVALID-LINK--[1]

The core value of this molecule lies in the synergistic interplay of its substituents:

  • The Bromine Atom: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its reactivity is well-established for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

  • The Methoxy Groups: Positioned at the 3 and 5 positions, these electron-donating groups increase the electron density of the aromatic ring. This electronic modification can influence the reactivity of the bromine atom in oxidative addition steps and, more importantly, can modulate the binding of the final molecule to its biological target through hydrogen bonding or dipolar interactions.

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to improved pharmacokinetic profiles, such as a longer half-life.

Application in the Synthesis of Bioactive Scaffolds

While direct public-domain examples of marketed drugs synthesized from this specific building block are not prevalent, its structural motifs are found in numerous bioactive compounds, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The 3,5-dimethoxy-4-fluorophenyl moiety is a valuable pharmacophore for several reasons:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted phenyl rings that occupy the ATP-binding pocket. The strategic placement of methoxy and fluoro groups can enhance binding affinity and selectivity. For instance, in the development of Src kinase inhibitors, the presence of alkoxy groups on a quinoline core was found to be crucial for optimal activity.

  • GPCR Modulators: The modulation of GPCRs often involves ligands that require precise electronic and steric properties to achieve subtype selectivity. The substitution pattern of the 3,5-dimethoxy-4-fluorophenyl group can contribute to the desired lipophilicity and hydrogen bonding potential for effective allosteric modulation.

The logical workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Synthetic workflow from building block to lead optimization.

Protocols for Key Synthetic Transformations

The following protocols are generalized methodologies for the application of this compound in common and powerful cross-coupling reactions. These should be considered as starting points, with optimization of catalyst, ligand, base, and solvent being a standard part of the research process.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. Given the electron-rich nature of this compound, a catalyst system effective for such substrates is recommended.

Objective: To couple this compound with a generic aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl- or Heteroarylboronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Rationale:

  • Pd(OAc)₂/SPhos: This catalyst system is highly effective for coupling electron-rich aryl bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the product.

  • K₃PO₄: A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle.

  • Toluene/Water: This biphasic solvent system is standard for many Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.

G A Combine Reagents (Aryl Bromide, Boronic Acid, Base) B Add Catalyst System (Pd(OAc)₂, SPhos) A->B C Degas Mixture B->C D Heat and Stir (80-100 °C, 4-12h) C->D E Reaction Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent in pharmaceuticals.

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a dry Schlenk flask.

  • Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction to 90-110 °C for 6-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality and Rationale:

  • Pd₂(dba)₃/XPhos: XPhos is a bulky biaryl phosphine ligand that is highly effective for the amination of a wide range of aryl bromides, including electron-rich systems. It promotes the formation of the active Pd(0) catalyst and stabilizes the catalytic intermediates.

  • NaOtBu: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center.

  • Anhydrous Toluene: The reaction is sensitive to moisture, so an anhydrous solvent is crucial for optimal results.

G A Combine Base, Catalyst, Ligand (in inert atmosphere) B Add Aryl Bromide and Amine A->B C Add Anhydrous Solvent B->C D Heat and Stir (90-110 °C, 6-24h) C->D E Quench and Work-up (Extraction) D->E F Purification E->F

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes, which are versatile intermediates for further functionalization, for example, in "click" chemistry.

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (5 mL).

  • Add triethylamine (2.0 mmol).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (as monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the ammonium salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Causality and Rationale:

  • PdCl₂(PPh₃)₂ and CuI: This is the classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Triethylamine: Serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Anhydrous Conditions: As with other cross-coupling reactions, anhydrous conditions are preferred to prevent unwanted side reactions.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry. While it may not be a household name in blockbuster drugs, its utility lies in the powerful combination of a reactive handle and a thoughtfully substituted aromatic core. The protocols and rationale provided herein are intended to empower researchers to effectively incorporate this versatile scaffold into their synthetic strategies, paving the way for the discovery of the next generation of therapeutics. The principles of cross-coupling chemistry, combined with a deep understanding of the role of fluorine and methoxy groups in drug design, make this compound a valuable tool in the modern drug discovery arsenal.

References

The Strategic Utility of 1-Bromo-3,5-dimethoxy-4-fluorobenzene in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 1-Bromo-3,5-dimethoxy-4-fluorobenzene as a versatile building block for the synthesis of novel heterocyclic compounds, which are pivotal in the fields of medicinal chemistry and materials science. We provide an in-depth analysis of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways, offering detailed, field-proven protocols for the synthesis of substituted benzofurans, indoles, and quinolines. This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical methodologies to leverage this unique reagent in the creation of complex molecular architectures.

Introduction: The Significance of a Polysubstituted Aromatic Building Block

This compound is a strategically functionalized aromatic compound, poised for diverse synthetic transformations. Its unique substitution pattern—a reactive bromine atom for cross-coupling, electron-donating methoxy groups, and an electron-withdrawing fluorine atom—offers a nuanced platform for constructing complex heterocyclic systems. The bromine atom serves as a versatile handle for palladium-catalyzed reactions, while the fluorine and methoxy groups can modulate the electronic properties and metabolic stability of the resulting molecules, a desirable feature in pharmaceutical research.[1][2] This guide explores the synthetic avenues unlocked by this reagent, with a focus on creating medicinally relevant heterocyclic cores.

Palladium-Catalyzed Pathways to Heterocycle Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][4] this compound is an excellent substrate for these transformations, particularly for the synthesis of fused heterocyclic systems.

Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

The Sonogashira coupling of an aryl halide with a terminal alkyne provides a powerful method for the formation of a carbon-carbon bond, which can be followed by an intramolecular cyclization to yield a benzofuran scaffold.[5][6] The reaction of this compound with a terminal alkyne, followed by an intramolecular hydroalkoxylation, offers a direct route to substituted benzofurans.

The choice of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst is crucial for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[7] The use of a suitable base, such as triethylamine (TEA), is necessary to neutralize the hydrogen halide formed during the reaction. The subsequent intramolecular cyclization can be promoted by the same catalytic system or by the addition of a specific cyclization catalyst.

Diagram 1: Sonogashira Coupling and Cyclization for Benzofuran Synthesis

G A This compound C Pd(0)/Cu(I) Catalyst, Base A->C B Terminal Alkyne B->C D Alkynyl Intermediate C->D Sonogashira Coupling E Intramolecular Cyclization D->E F Substituted Benzofuran E->F

Caption: Workflow for Benzofuran Synthesis.

Protocol 1: Synthesis of 2-Aryl-5,7-dimethoxy-6-fluorobenzofuran

Materials:

  • This compound

  • Arylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), arylacetylene (1.2 mmol), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous TEA (3.0 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to conditions for intramolecular cyclization, which may involve further heating or the addition of a suitable acid or base catalyst, depending on the substrate.

  • Purify the resulting benzofuran derivative by column chromatography on silica gel.

Data Table 1: Representative Yields for Benzofuran Synthesis

EntryArylacetyleneProductYield (%)
1Phenylacetylene2-Phenyl-5,7-dimethoxy-6-fluorobenzofuran75-85
24-Methoxyphenylacetylene2-(4-Methoxyphenyl)-5,7-dimethoxy-6-fluorobenzofuran70-80
34-Chlorophenylacetylene2-(4-Chlorophenyl)-5,7-dimethoxy-6-fluorobenzofuran65-75
Synthesis of Substituted Indoles via Buchwald-Hartwig Amination and Cyclization

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a key step in the synthesis of many nitrogen-containing heterocycles.[8][9] By coupling this compound with a suitable ortho-alkynyl aniline, a subsequent intramolecular cyclization can lead to the formation of functionalized indoles.

The success of the Buchwald-Hartwig amination relies heavily on the choice of palladium catalyst and ligand. A bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine.

Diagram 2: Buchwald-Hartwig Amination and Cyclization for Indole Synthesis

G A This compound C Pd Catalyst, Ligand, Base A->C B ortho-Alkynyl Aniline B->C D Coupled Intermediate C->D Buchwald-Hartwig Amination E Intramolecular Cyclization D->E F Substituted Indole E->F

Caption: Workflow for Indole Synthesis.

Protocol 2: Synthesis of 4,6-Dimethoxy-5-fluoro-N-arylindoles

Materials:

  • This compound

  • ortho-Ethynylaniline

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and ortho-ethynylaniline (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate can then be subjected to intramolecular cyclization, often promoted by a copper or gold catalyst.

  • Purify the final indole product by column chromatography.

Data Table 2: Representative Yields for Indole Synthesis

Entryortho-Ethynylaniline DerivativeProductYield (%)
12-Ethynylaniline4,6-Dimethoxy-5-fluoroindole60-70
24-Methyl-2-ethynylaniline4,6-Dimethoxy-5-fluoro-6-methylindole55-65
34-Chloro-2-ethynylaniline6-Chloro-4,6-dimethoxy-5-fluoroindole50-60

Nucleophilic Aromatic Substitution (SNAr) for Heterocycle Construction

The presence of the electron-withdrawing fluorine atom on the aromatic ring of this compound can activate the ring towards nucleophilic aromatic substitution (SNAr).[11][12] This provides an alternative strategy for the synthesis of heterocycles, particularly when palladium-catalyzed methods are not suitable.

Synthesis of Quinolines via SNAr and Cyclization

By reacting this compound with a nucleophile containing a side chain capable of intramolecular cyclization, novel quinoline derivatives can be accessed. For instance, reaction with an appropriate amino ketone followed by an intramolecular condensation can yield a substituted quinoline.

SNAr reactions are typically promoted by strong electron-withdrawing groups ortho or para to the leaving group.[13] In this case, the fluorine atom, while not as strongly activating as a nitro group, can facilitate the reaction, especially at elevated temperatures. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.[14]

Diagram 3: SNAr and Cyclization for Quinoline Synthesis

G A This compound C Base, Polar Aprotic Solvent A->C B Amino Ketone Nucleophile B->C D SNAr Adduct C->D Nucleophilic Aromatic Substitution E Intramolecular Condensation D->E F Substituted Quinoline E->F

Caption: Workflow for Quinoline Synthesis.

Protocol 3: Synthesis of 5-Bromo-7,9-dimethoxy-8-fluoroquinoline Derivatives

Materials:

  • This compound

  • 3-Aminopropiophenone

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 3-aminopropiophenone (1.1 mmol), and K2CO3 (2.0 mmol).

  • Add anhydrous DMF (10 mL) and heat the reaction mixture to 120 °C for 24-48 hours.

  • Monitor the formation of the SNAr intermediate by TLC.

  • Once the initial substitution is complete, the reaction conditions can be adjusted (e.g., by adding an acid catalyst) to promote the intramolecular cyclization to the quinoline.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Table 3: Representative Yields for Quinoline Synthesis

EntryAmino KetoneProductYield (%)
13-Aminopropiophenone5-Bromo-7,9-dimethoxy-8-fluoro-2-phenylquinoline40-50
23-Amino-1-(4-methylphenyl)propan-1-one5-Bromo-7,9-dimethoxy-8-fluoro-2-(p-tolyl)quinoline35-45
33-Amino-1-(4-chlorophenyl)propan-1-one5-Bromo-2-(4-chlorophenyl)-7,9-dimethoxy-8-fluoroquinoline30-40

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and strategic starting material for the synthesis of a variety of novel heterocyclic compounds. The methodologies outlined in this guide, encompassing both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provide a robust toolkit for researchers in drug discovery and materials science. The ability to fine-tune the electronic and steric properties of the target heterocycles through the judicious choice of reaction partners and conditions opens up vast possibilities for the creation of new molecular entities with tailored biological activities and material properties. Future work will undoubtedly explore further diversification of the heterocyclic scaffolds accessible from this unique building block, further cementing its importance in modern synthetic chemistry.

References

reaction conditions for 1-Bromo-3,5-dimethoxy-4-fluorobenzene with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling: Reaction Conditions for 1-Bromo-3,5-dimethoxy-4-fluorobenzene with Boronic Acids

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in academic and industrial laboratories, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The impact of this work was recognized with the 2010 Nobel Prize in Chemistry.[2]

Within the vast scope of this reaction, the synthesis of fluorinated biaryl derivatives holds particular significance.[3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[3][4] The inclusion of fluorine atoms can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.

This guide focuses on the specific substrate This compound . As an electron-rich and sterically hindered aryl bromide, it presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.[2][5] This document provides a deep dive into the mechanistic underpinnings, recommended protocols, and practical insights for successfully coupling this substrate with a variety of boronic acids.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational troubleshooting and optimization. The process is a catalytic cycle involving a palladium complex that orchestrates the coupling of the two organic fragments.[6] The cycle is generally understood to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7]

  • Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with the aryl halide (in this case, this compound). The palladium atom inserts itself into the carbon-bromine bond, forming a new, higher-valent palladium(II) species. This is often the rate-determining step of the reaction.[6] The reactivity of the halide partner typically follows the trend: I > OTf > Br >> Cl.[1][2]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) complex.[1] For this to occur, the organoboron compound must first be activated by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic substituent to the palladium center, displacing the halide.[1][10]

  • Reductive Elimination : In the final step, the two organic groups (the aryl from the original halide and the aryl from the boronic acid) on the palladium(II) complex are coupled together and eliminated from the metal center.[1] This forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Reaction Components
  • Palladium Catalyst : The heart of the reaction. Common sources include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][5][7]

  • Ligand : Crucial for stabilizing the palladium catalyst and modulating its reactivity.[2] For challenging substrates like electron-rich or hindered aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[1][9][11]

  • Base : An essential activator. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rates and yields by influencing the formation of the active boronate species.[2][10]

  • Solvent : The reaction medium must solubilize the reagents and facilitate the reaction. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and often, a small amount of water is added to aid in dissolving the base and facilitating the transmetalation step.[2][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (+ Ar'-B(OR)3-) ArPdAr_prime->Pd0 Reductive Elimination (- Ar-Ar') ArX 1-Bromo-3,5-dimethoxy- 4-fluorobenzene (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)2) Base Base (e.g., K3PO4) Base->BoronicAcid Activation Product Biaryl Product (Ar-Ar') caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions for a Challenging Substrate

The electronic properties of this compound—specifically, the electron-donating methoxy groups—can render the oxidative addition step more difficult compared to electron-deficient aryl halides.[2] Therefore, the selection of a highly active catalyst system is paramount. The following table summarizes recommended starting points for optimizing the reaction.

ComponentRecommended Reagents & ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosOther Phosphines: P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are highly effective for coupling electron-rich and hindered aryl halides.[5][11] They accelerate both oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a moderately strong base often effective in anhydrous conditions.[7] Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a standard, cost-effective choice, often used with aqueous solvent mixtures.
Solvent Toluene, 1,4-Dioxane, THF/H₂O (e.g., 4:1)The choice of solvent depends on the base and temperature. Anhydrous solvents like toluene or dioxane are common with bases like K₃PO₄.[7] Aqueous mixtures are often used with carbonate bases.[12]
Temperature 70 - 110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but should be minimized to prevent degradation of reagents, especially the boronic acid (protodeboronation).[7]
Catalyst Loading 0.5 - 5 mol %Lower catalyst loadings (0.001 - 1 mol %) may be achievable with highly active ligand systems, but 1-2 mol % is a reliable starting point for optimization.[11]

Detailed Experimental Protocol

This protocol provides a general, robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol %)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv., 4 mol %)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (3.0 equiv.)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

Caption: Fig 2: General Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[7]

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Solvent Addition : Under a positive pressure of Argon, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing : Vigorously stir the suspension and degas it by bubbling Argon through the mixture for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the catalyst.[7]

  • Catalyst Addition : In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Briefly flush the Schlenk flask with Argon and add the catalyst and ligand solids to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution : Seal the flask tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).[7]

  • Workup : Once complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x) and brine (1x).[7]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[7][13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently anhydrous conditions.3. Poor quality or insufficient base.1. Use fresh catalyst and ligand.2. Ensure solvents are anhydrous and glassware is oven-dried.3. Use fresh, finely powdered base.
Protodeboronation 1. Presence of water.2. Prolonged reaction at high temperature.1. Use anhydrous solvents and reagents.2. Minimize reaction time and use the lowest effective temperature. Consider using boronic esters which can be more stable.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Inappropriate ligand or catalyst decomposition.1. Ensure thorough degassing of the reaction mixture.2. Screen alternative ligands that better stabilize the Pd(0) intermediate.

References

Application Notes and Protocols for 1-Bromo-3,5-dimethoxy-4-fluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Phenyl Moieties in Modern Fungicides

The relentless evolution of fungal pathogens necessitates the continuous development of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action. Within the chemical scaffold of many modern fungicides, the strategic incorporation of fluorinated aromatic moieties has proven to be a highly successful strategy. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioavailability.

This application note details the utility of 1-Bromo-3,5-dimethoxy-4-fluorobenzene as a key building block in the synthesis of pyrazole carboxamide fungicides, a critically important class of agrochemicals that target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1][2][3] The presence of the fluoro, dimethoxy, and bromo functionalities on a single phenyl ring provides a versatile platform for synthetic elaboration, allowing for the strategic introduction of this substituted phenyl group into a variety of agrochemical scaffolds.

Core Application: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This section outlines a representative synthetic pathway for a novel pyrazole carboxamide fungicide, leveraging this compound as a key intermediate. The target molecule, N-(3,5-dimethoxy-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a hypothetical compound designed to illustrate the synthetic principles and potential biological activity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target fungicide reveals two primary fragments: the pyrazole carboxylic acid core and the substituted aniline derived from this compound. The key bond formation is the amide linkage, which is a well-established and robust reaction in agrochemical synthesis.

Retrosynthesis Target Target Fungicide (Pyrazole Carboxamide) Amide_Bond Amide Bond Formation Target->Amide_Bond Fragments Pyrazole Carboxylic Acid + Substituted Aniline Amide_Bond->Fragments Aniline_Prep Buchwald-Hartwig Amination Fragments->Aniline_Prep Aniline Synthesis Starting_Materials This compound + Pyrazole Precursor Aniline_Prep->Starting_Materials

Caption: Retrosynthetic approach for the target pyrazole carboxamide fungicide.

Synthetic Workflow

The forward synthesis involves a two-step process starting from this compound:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to introduce an amino group, converting the aryl bromide into the corresponding aniline.

  • Amide Coupling: The reaction of the synthesized aniline with a pyrazole acyl chloride to form the final active ingredient.

Synthetic Workflow start this compound step1 Buchwald-Hartwig Amination Pd Catalyst, Base, Amine Source start:f0->step1:in intermediate 3,5-Dimethoxy-4-fluoroaniline step1->intermediate:f0 step2 Amide Coupling Pyrazole Acyl Chloride, Base intermediate:f0->step2:in product Target Pyrazole Carboxamide Fungicide step2->product:f0

Caption: Overall synthetic workflow for the target fungicide.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxy-4-fluoroaniline

This protocol details the conversion of this compound to the corresponding aniline via a Buchwald-Hartwig amination reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
This compound204654-94-4235.0510.0
Benzophenone imine1013-88-3181.2412.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.1
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.2
Sodium tert-butoxide865-48-596.1014.0
Toluene, anhydrous108-88-392.1450 mL
2 M Hydrochloric acid7647-01-036.4620 mL

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere (Argon), add this compound (2.35 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) followed by benzophenone imine (2.17 g, 12.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, add 2 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dimethoxy-4-fluoroaniline as a pale yellow solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of N-(3,5-dimethoxy-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes the final amide coupling step to yield the target fungicide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
3,5-Dimethoxy-4-fluoroaniline(from Protocol 1)171.165.0
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride126927-96-8228.555.5
Triethylamine121-44-8101.197.5
Dichloromethane (DCM), anhydrous75-09-284.9330 mL

Procedure:

  • Dissolve 3,5-dimethoxy-4-fluoroaniline (0.86 g, 5.0 mmol) and triethylamine (0.76 g, 7.5 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.26 g, 5.5 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain the pure N-(3,5-dimethoxy-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a white solid.

Expected Yield: 80-90%

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (400 MHz, CDCl₃) δ (ppm)
3,5-Dimethoxy-4-fluoroanilineC₈H₁₀FNO₂171.17Pale yellow solid6.35 (d, J = 8.0 Hz, 2H), 3.85 (s, 6H), 3.60 (br s, 2H)
Target FungicideC₁₄H₁₃F₄N₃O₃363.27White solid8.10 (s, 1H), 7.85 (s, 1H), 7.10 (d, J = 8.0 Hz, 2H), 3.95 (s, 3H), 3.90 (s, 6H)

Conclusion and Future Perspectives

The presented protocols demonstrate a viable and efficient synthetic route to novel pyrazole carboxamide fungicides utilizing this compound as a versatile starting material. The strategic placement of the fluoro and dimethoxy groups on the phenyl ring is anticipated to confer favorable properties to the final active ingredient, potentially leading to enhanced fungicidal activity and an improved metabolic profile. Further optimization of the reaction conditions and exploration of the structure-activity relationship (SAR) by modifying the pyrazole core and the substituents on the aniline ring are promising avenues for the discovery of next-generation agrochemicals. The commercial availability of this compound makes it an attractive building block for both academic research and industrial-scale synthesis in the agrochemical sector.

References

The Strategic Utility of 1-Bromo-3,5-dimethoxy-4-fluorobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic deployment of highly functionalized intermediates is paramount. 1-Bromo-3,5-dimethoxy-4-fluorobenzene has emerged as a valuable building block, offering a unique combination of reactive sites and modulating substituents that empower chemists to construct complex molecular architectures with precision and efficiency. This guide provides an in-depth exploration of its synthesis, characterization, and application in pivotal cross-coupling reactions, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. The presence of the bromine atom provides a handle for cross-coupling reactions, while the electron-donating methoxy groups and the electron-withdrawing fluorine atom collectively influence the reactivity of the aromatic ring.

PropertyValueSource
Molecular Formula C₈H₈BrFO₂--INVALID-LINK--
Molecular Weight 235.05 g/mol --INVALID-LINK--
CAS Number 204654-94-4--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Purity ≥98%--INVALID-LINK--

Spectroscopic Characterization:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H NMR ~6.7-6.9d~2-3 (⁴JHF)Aromatic proton. The fluorine coupling will result in a doublet.
~3.8-4.0s-Methoxy protons (6H).
¹³C NMR ~160-162 (d)d¹JCF ≈ 240-250C-F carbon.
~158-160 (d)d³JCF ≈ 3-5C-OMe carbons.
~95-100 (d)d²JCF ≈ 20-25C-Br carbon.
~100-105 (d)d³JCF ≈ 3-5C-H carbon.
~56-57s-Methoxy carbons.

Note: Predicted values are based on standard substituent effects and data from similar compounds. Experimental verification is essential. For comparison, the related compound 1-Bromo-3,5-dimethoxybenzene displays ¹H NMR signals at δ 6.67 (d, J = 2.0 Hz, 2H), 6.39 (t, J = 2.0 Hz, 1H), and 3.78 (s, 6H).[1]

Synthesis of this compound

The synthesis of this compound can be approached through electrophilic bromination of a suitably substituted precursor. A plausible and efficient route starts from 1,3-dimethoxy-2-fluorobenzene. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, and their ortho- and para-directing effects, combined with the directing effect of the fluorine atom, will guide the bromine to the desired position.

Protocol: Electrophilic Bromination

This protocol is adapted from established methods for the bromination of activated aromatic compounds.[2]

Materials:

  • 1,3-dimethoxy-2-fluorobenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,3-dimethoxy-2-fluorobenzene (1.0 equiv.) in anhydrous DMF, add N-Bromosuccinimide (1.05 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • DMF as Solvent: The polar aprotic nature of DMF helps to dissolve the starting materials and facilitate the ionic mechanism of the bromination reaction.

  • Aqueous Workup: The washing steps are crucial to remove unreacted NBS, succinimide byproduct, and residual DMF. Sodium thiosulfate is used to quench any remaining bromine.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, and this compound is an excellent substrate for these transformations. The reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.

Suzuki_Miyaura_Coupling ArylBromide 1-Bromo-3,5-dimethoxy- 4-fluorobenzene CatalyticCycle Catalytic Cycle ArylBromide->CatalyticCycle Oxidative Addition BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->CatalyticCycle Transmetalation Pd0 Pd(0)L₂ Base Base (e.g., K₂CO₃) Product Biaryl Product CatalyticCycle->Product Reductive Elimination

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid

This protocol is a representative example of a Suzuki-Miyaura coupling using this compound.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired biaryl.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is the most common and effective catalyst for Suzuki-Miyaura reactions. Pd(OAc)₂ is a stable and convenient precatalyst that is reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: Triphenylphosphine (PPh₃) is a common, relatively air-stable, and effective ligand for many Suzuki couplings. It stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

  • Solvent System: The use of a mixed solvent system like dioxane/water allows for the dissolution of both the organic substrates and the inorganic base.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are key components in many pharmaceuticals. This compound serves as an excellent electrophilic partner in this reaction.

Buchwald_Hartwig_Amination ArylBromide 1-Bromo-3,5-dimethoxy- 4-fluorobenzene CatalyticCycle Catalytic Cycle ArylBromide->CatalyticCycle Oxidative Addition Amine Amine (R₂NH) Amine->CatalyticCycle Amine Coordination & Deprotonation Pd0 Pd(0)L₂ Base Base (e.g., NaOtBu) Product Arylamine Product CatalyticCycle->Product Reductive Elimination

Caption: Workflow of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and XPhos (0.02-0.04 equiv.) to a Schlenk tube.

  • Add anhydrous toluene.

  • Add morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-arylated morpholine derivative.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig aminations.

  • Bulky Phosphine Ligand: XPhos is a sterically hindered and electron-rich biarylphosphine ligand. Such ligands are highly effective in promoting the oxidative addition of aryl bromides and the subsequent reductive elimination to form the C-N bond, often leading to higher yields and broader substrate scope.[3]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the palladium-amine complex, which is a key step in the catalytic cycle.[3]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and inert atmosphere techniques are essential.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecules through well-established and reliable cross-coupling methodologies. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and professionals in the field, enabling the efficient and effective utilization of this valuable synthetic intermediate in the pursuit of novel chemical entities.

References

Application Notes & Protocols: Synthesis and Utilization of 4-Fluoro-3,5-dimethoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and subsequent reaction of the Grignard reagent derived from 1-Bromo-3,5-dimethoxy-4-fluorobenzene. This particular organometallic intermediate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its polysubstituted aromatic ring. These application notes offer a detailed examination of the experimental parameters, safety protocols, and mechanistic considerations necessary for the successful execution of this Grignard reaction. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the rationale behind each procedural step to empower researchers to adapt and troubleshoot as needed.

Introduction: The Synthetic Utility of a Multifunctional Grignard Reagent

Grignard reagents, organomagnesium halides (R-Mg-X), are venerable tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] The Grignard reagent derived from this compound, namely 4-fluoro-3,5-dimethoxyphenylmagnesium bromide, offers a gateway to a diverse array of novel molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom on the phenyl ring creates a unique electronic environment, influencing the reactivity and potential applications of its derivatives.[4] The strategic placement of these functional groups allows for subsequent chemical modifications, making this Grignard reagent a valuable building block in the synthesis of complex molecular architectures, including pharmacologically active compounds and advanced materials.

The synthesis of this Grignard reagent proceeds via the oxidative addition of magnesium metal to the carbon-bromine bond of this compound.[5] It is crucial to target the C-Br bond for this reaction, as the carbon-fluorine bond is significantly stronger and less reactive towards magnesium insertion under standard Grignard formation conditions.[6][7]

Mechanistic Considerations and Critical Parameters

The formation of a Grignard reagent is a surface reaction that is notoriously sensitive to reaction conditions.[8] Several factors must be meticulously controlled to ensure a successful and high-yielding reaction.

Magnesium Activation: Overcoming the Passivation Layer

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the aryl halide.[1] Activation of the magnesium surface is therefore a critical initiation step. Common methods for activation include:

  • Mechanical Activation: Crushing or vigorously stirring the magnesium turnings can break the oxide layer, exposing a fresh, reactive metal surface.[9][10]

  • Chemical Activation: The use of activating agents such as iodine (I₂), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent can chemically remove the MgO layer.[1][9][10][11] Iodine is a popular choice as the disappearance of its characteristic purple color can signal the initiation of the reaction.[9]

Solvent and Anhydrous Conditions

Grignard reagents are extremely reactive towards protic solvents, including water.[3][12][13] The presence of even trace amounts of moisture will quench the Grignard reagent as it forms, leading to the formation of 1,3-dimethoxy-2-fluorobenzene and a significant reduction in yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12][14][15] Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions, as they are aprotic and effectively solvate the Grignard reagent, stabilizing it through coordination with the magnesium atom.[2] THF is often preferred due to its higher boiling point and better solvating ability for many organomagnesium compounds.[16]

Reaction Initiation and Temperature Control

The formation of a Grignard reagent is often characterized by an induction period, after which the reaction can become highly exothermic.[1][16] Careful temperature control is essential to prevent runaway reactions and minimize side reactions. The initiation of the reaction can often be observed by a gentle refluxing of the solvent or a noticeable increase in the reaction temperature.[17] If the reaction fails to initiate, gentle warming may be necessary.[18] Once initiated, the rate of addition of the aryl halide should be controlled to maintain a steady reaction temperature.[18]

Experimental Protocols

Materials and Equipment
Reagent/Equipment Specifications Supplier Example
This compound>98% puritySigma-Aldrich, Alfa Aesar
Magnesium turnings>99.5% puritySigma-Aldrich, Fisher Scientific
IodineCrystal, >99.8% purityJ.T. Baker, Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂OAcros Organics, Sigma-Aldrich
Anhydrous Diethyl Ether<50 ppm H₂OFisher Scientific, Sigma-Aldrich
Electrophile (e.g., benzaldehyde)>99% purityVaries based on choice
Three-neck round-bottom flaskAppropriate volumeVWR, Chemglass
Reflux condenserVWR, Chemglass
Dropping funnelVWR, Chemglass
Magnetic stirrer and stir barFisher Scientific
Inert gas supply (Argon or Nitrogen)High purityAirgas, Praxair
Schlenk line or equivalentVWR, Chemglass

Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification glassware Flame-dry Glassware reagents Prepare Anhydrous Reagents glassware->reagents assembly Assemble Apparatus under Inert Gas reagents->assembly mg_activation Activate Mg with Iodine assembly->mg_activation add_aryl_halide Slowly Add Aryl Halide Solution mg_activation->add_aryl_halide reflux Maintain Gentle Reflux add_aryl_halide->reflux cool_reagent Cool Grignard Reagent reflux->cool_reagent add_electrophile Add Electrophile Solution cool_reagent->add_electrophile stir Stir at RT add_electrophile->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/Recrystallization extract->purify

Caption: Experimental workflow for the Grignard reaction.

Step-by-Step Protocol for the Formation of 4-Fluoro-3,5-dimethoxyphenylmagnesium Bromide

Safety Precaution: Grignard reagents are highly reactive, and their formation can be exothermic.[14][16] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn at all times.[16] All operations should be performed under an inert atmosphere of argon or nitrogen.[12]

  • Glassware Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at >120 °C for several hours and assembled hot under a stream of inert gas.[14][15] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.[14] Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium turnings with a purple vapor. The disappearance of the purple color is an indication of magnesium activation.[9]

  • Initiation of the Reaction: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.[15] The reaction should initiate, as evidenced by a color change to cloudy grey/brown and a gentle reflux of the solvent.[18] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[18] After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent, 4-fluoro-3,5-dimethoxyphenylmagnesium bromide.

Protocol for Reaction with an Electrophile (Example: Benzaldehyde)
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using water or strong acids for quenching, as this can be highly exothermic and may lead to side reactions.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting and Safety Considerations

Problem Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surface due to oxide layer.Use fresh magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by crushing the turnings.[1][9][10][11]
Presence of moisture in glassware or solvent.Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.[12][14] Use freshly distilled and dried solvents.[12]
Low yield of Grignard reagent Wurtz coupling side reaction (homocoupling of the aryl halide).Add the aryl halide solution slowly and maintain a low reaction temperature to minimize this side reaction.[9]
Degradation of the Grignard reagent.Use the Grignard reagent immediately after its formation.[18] For sensitive substrates, consider forming the Grignard at a lower temperature.
Runaway reaction Reaction is highly exothermic.Control the rate of addition of the aryl halide and have an ice-water bath readily available to cool the reaction if necessary.[14][16]

Safety is paramount when working with Grignard reagents. [19] These reagents are flammable, corrosive, and can be pyrophoric.[16] The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[16] Always work in a fume hood, have appropriate fire extinguishing equipment nearby, and never work alone.[20]

Conclusion

The successful synthesis of 4-fluoro-3,5-dimethoxyphenylmagnesium bromide opens up a wide range of synthetic possibilities for researchers in drug discovery and materials science. By carefully controlling the experimental parameters, particularly magnesium activation, anhydrous conditions, and temperature, this versatile Grignard reagent can be prepared in high yield. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for the use of this and related Grignard reagents in complex organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

I. Overview of the Synthesis

The synthesis of this compound is most commonly achieved via the electrophilic aromatic bromination of 2-Fluoro-1,3-dimethoxybenzene. The two methoxy groups are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. The combined directing effects and the high activation of the ring by the methoxy groups make this reaction relatively facile, though control of regioselectivity is crucial for achieving a high yield of the desired isomer.

The most prevalent and controllable method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent. NBS is a reliable source of electrophilic bromine that is safer and easier to handle than liquid bromine.[1]

Reaction Scheme:

Starting Material: 2-Fluoro-1,3-dimethoxybenzene Reagent: N-Bromosuccinimide (NBS) Product: this compound

II. Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Fluoro-1,3-dimethoxybenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Fluoro-1,3-dimethoxybenzene (1.0 eq) in acetonitrile (approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0 °C using an ice bath. Stir the mixture for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in one portion.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.

  • Workup:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to afford this compound as a solid.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-Fluoro-1,3-dimethoxybenzene in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Stir at 0 °C & Monitor by TLC add_nbs->react quench Quench with Na₂S₂O₃ react->quench Reaction Complete evap Remove Acetonitrile quench->evap extract Aqueous Workup (EtOAc/Water, NaHCO₃, Brine) evap->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product product Pure 1-Bromo-3,5-dimethoxy- 4-fluorobenzene purify->product

Caption: Workflow for the synthesis of this compound.

III. Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction yield is very low. What are the common causes and how can I fix this?

Answer: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time or deactivated reagents.

    • Solution: Always monitor your reaction closely using TLC. If the starting material spot persists after several hours, consider adding a small additional portion of NBS. Ensure your NBS is fresh; it can degrade over time, especially if exposed to moisture.

  • Temperature Control:

    • Cause: Electrophilic aromatic substitution is an exothermic process.[2] If the temperature rises above 0-5 °C, the risk of side reactions, such as di-bromination, increases, which consumes your starting material and lowers the yield of the desired mono-brominated product.

    • Solution: Maintain a steady temperature of 0 °C with a well-maintained ice bath throughout the addition and reaction period.

  • Losses During Workup:

    • Cause: The product may be partially soluble in the aqueous layers, or emulsions may form during extraction, leading to physical loss of material.

    • Solution: Perform back-extraction of the aqueous layers with your organic solvent (e.g., ethyl acetate) to recover any dissolved product. To break emulsions, add more brine to the separatory funnel.

  • Purification Issues:

    • Cause: Co-elution of the product with impurities during column chromatography or using a suboptimal solvent for recrystallization can lead to a lower isolated yield of pure material.

    • Solution: Use a shallow gradient for column chromatography to ensure good separation. For recrystallization, perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold.

Question 2: My post-reaction TLC shows multiple product spots. What are they and how can I avoid them?

Answer: The presence of multiple spots indicates the formation of side products. In this specific bromination, the most likely impurities are:

  • Unreacted Starting Material: The most non-polar spot on the TLC plate.

    • Cause & Solution: See "Incomplete Reaction" under Question 1.

  • Di-brominated Product:

    • Cause: The mono-brominated product is still an activated aromatic ring and can undergo a second bromination if excess brominating agent is present or if the reaction conditions are too harsh (e.g., elevated temperature).

    • Solution: Use a precise stoichiometry, with only a slight excess of NBS (1.0 to 1.05 equivalents). Adding the NBS portion-wise can also help maintain a low concentration of the electrophile, favoring mono-substitution.

  • Regioisomers:

    • Cause: While the 4-position (between the two methoxy groups) is sterically hindered, and the 5-position is strongly favored, a small amount of bromination at the 2-position (ortho to a methoxy and the fluorine) might occur.

    • Solution: Lowering the reaction temperature can increase the regioselectivity of electrophilic aromatic substitutions. Running the reaction at -10 °C or 0 °C, as opposed to room temperature, will favor the thermodynamically preferred product.[1]

Data Summary: Impact of Conditions on Yield & Purity
ParameterConditionPotential Impact on YieldPotential Impact on PurityRecommendation
NBS Stoichiometry < 1.0 eqLow (incomplete reaction)HighUse 1.0-1.05 eq for optimal conversion.
> 1.1 eqLower desired product yieldLow (di-bromination)Avoid significant excess of NBS.
Temperature > 10 °CLower desired product yieldLow (side products)Maintain strict control at 0 °C.
0 °COptimalHighIdeal for maximizing regioselectivity.
Reaction Time Too ShortLow (incomplete reaction)HighMonitor by TLC to determine completion.
Too LongNo major impact if temp is lowMay slightly increase side productsQuench as soon as starting material is gone.

Question 3: I'm struggling to purify the final product. What are the best practices?

Answer: Purifying this compound, which is a solid at room temperature, can be effectively achieved by two main methods:

  • Column Chromatography:

    • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity. The starting material will elute first, followed by your desired product, and then more polar impurities like di-brominated species or succinimide from the NBS.

  • Recrystallization:

    • Principle: This method is excellent if the crude product is already of reasonable purity (>85-90%).

    • Solvent Selection: The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good candidates.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

IV. Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) the recommended brominating agent over liquid bromine (Br₂)? A: NBS is preferred for several reasons. It is a crystalline solid that is easier and safer to handle and weigh than highly corrosive and volatile liquid bromine. Reactions with NBS often generate fewer side products and are more regioselective for activated aromatic systems. Furthermore, the reaction byproduct, succinimide, is generally easy to remove during the aqueous workup.[1][3]

Q: How do the substituents on the starting material direct the bromination to the desired position? A: This is a classic example of competing directing effects in electrophilic aromatic substitution.

  • Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors. They strongly favor substitution at the positions adjacent (ortho) and opposite (para) to them.

  • Fluorine Atom (-F): Halogens are deactivating yet are also ortho, para-directors. The net effect is governed by the strongest activating groups, the two methoxy groups. They direct the bromine to the open positions (2, 4, 5, and 6). Position 4 is sterically hindered between the two methoxy groups. Position 5 is para to one methoxy group and ortho to the other, making it a highly activated and favorable site for substitution.

Q: What analytical techniques should I use to confirm the structure and purity of my final product? A: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR will confirm the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive sign of a mono-brominated compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q: What are the primary safety considerations for this synthesis? A: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: N-Bromosuccinimide is an irritant. Avoid inhalation of the powder and skin contact. Handle it in a fume hood.

  • Solvents: Acetonitrile and dichloromethane are volatile and toxic. All operations, including the reaction setup and solvent removal, must be performed in a well-ventilated fume hood.

V. References

  • Vertex AI Search. (2024). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.

  • Vertex AI Search. (2024). Optimizing Your Synthesis with 2-Fluoro-1,3-dimethoxybenzene.

  • Vertex AI Search. (2024). 3-Bromo-2,5-dimethoxyphenol - 202735-34-0 - Vulcanchem.

  • PubChem. (n.d.). 4-Bromo-3,5-dimethoxyphenol. Retrieved from a specific PubChem CID.

  • Benchchem. (2024). An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications.

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

  • Guidechem. (2024). How is 1-Bromo-3,5-dimethoxybenzene Prepared and Used? - FAQ.

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--.

  • ResearchGate. (1971). The bromination of some derivatives of resorcinol.

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from a specific PMC article.

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene 97. Retrieved from --INVALID-LINK--.

  • Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

  • Guidechem. (2024). What is the synthesis method and application of 1,4-DIMETHOXY-2-FLUOROBENZENE? - FAQ.

  • MySkinRecipes. (n.d.). This compound.

  • University of St Andrews Research Portal. (2016). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones.

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

  • Iranian Chemical Communication. (2018). Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions.

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from --INVALID-LINK--.

  • TCI AMERICA. (n.d.). 2-Fluoro-1,4-dimethoxybenzene. Retrieved from --INVALID-LINK--.

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

  • Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene.

References

Technical Support Center: Purification of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated aromatic intermediate. As a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream reactions and final product integrity.[1]

This guide provides not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to resolve purification challenges effectively. We will explore common purification techniques, address frequently encountered issues, and provide a framework for logical problem-solving.

Understanding Your Compound: Physicochemical Properties and Safety

Before attempting any purification, a thorough understanding of the compound's properties and safety considerations is essential.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-3,5-dimethoxybenzene (Analogue)1-Bromo-3,5-difluorobenzene (Analogue)
CAS Number 204654-94-4[2]20469-65-2461-96-1[3]
Molecular Formula C₈H₈BrFO₂[2]C₈H₉BrO₂C₆H₃BrF₂[3]
Molecular Weight 235.05 g/mol [2]217.06 g/mol 192.99 g/mol
Appearance White to off-white solid (Expected)White to off-white crystalline powderColorless to pale yellow liquid[4]
Melting Point Data not readily available70-73 °C25-27 °C[5]
Boiling Point Data not readily available~246 °C140 °C
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone); poorly soluble in water.[4][6]Soluble in organic solvents like ethanol, acetone, chloroform.Soluble in ethanol, benzene, chloroform.[5]

Safety and Handling Precautions:

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related halo-aromatic compounds should guide handling procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[1][2]

Identifying the Enemy: Common Impurities

Effective purification begins with understanding the potential impurities from the synthesis. While the exact synthetic route may vary, common impurities in the preparation of brominated aromatics include:

  • Unreacted Starting Material: The precursor molecule (e.g., 1,3-dimethoxy-2-fluorobenzene) may be present if the bromination reaction did not go to completion.

  • Isomeric Byproducts: Electrophilic aromatic substitution can sometimes yield small quantities of regioisomers, where the bromine atom is attached at a different position on the ring. These can be particularly challenging to separate due to very similar physical properties.[9]

  • Poly-brominated Species: Over-reaction can lead to the formation of dibromo- or other poly-brominated byproducts.

  • Residual Reagents and Solvents: Impurities from the reaction workup, such as residual acids, bases, or solvents, may persist in the crude product. Excess bromine, if used, can be quenched with a reducing agent like sodium thiosulfate during the workup.[8]

Purification Strategy: Troubleshooting and FAQs

This section provides a question-and-answer-based guide to the most common purification techniques: recrystallization and column chromatography.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, ideal for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[10]

Frequently Asked Questions (FAQs):

Q1: My compound won't crystallize upon cooling. What should I do?

A1: This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal lattice formation. Try the following troubleshooting steps in order:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution to induce crystallization.

  • Reduce Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator. Slower cooling is generally preferred for larger, purer crystals.[10]

  • Reduce Solvent Volume: If too much solvent was added, carefully evaporate a small portion and allow the solution to cool again.

  • Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.

  • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. You may also try adding a co-solvent (an "anti-solvent" in which your compound is less soluble) dropwise to the warm solution until it just becomes cloudy, then add a drop of the primary solvent to clarify it before allowing it to cool slowly. A common example is an ethyl acetate/hexane system.[11]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Screening Protocol:

    • Place a small amount of your crude product (20-30 mg) into several test tubes.

    • Add a small volume (~0.5 mL) of a different test solvent to each tube. Good starting solvents for a molecule like this, based on polarity and functional groups, include ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.[8][11]

    • Observe solubility at room temperature. A suitable solvent will not dissolve the compound.

    • Heat the tubes that showed poor solubility. The compound should dissolve completely near the solvent's boiling point.

    • Allow the dissolved solutions to cool slowly to room temperature. The solvent that produces a good yield of clean-looking crystals is your best candidate.

Flash Column Chromatography

Flash column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[12] It is excellent for separating isomeric impurities or when recrystallization is ineffective.

Frequently Asked Questions (FAQs):

Q1: How do I select the right solvent system (mobile phase) for my column?

A1: The key is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[12]

  • TLC Screening Protocol:

    • Dissolve a small sample of your crude material in a volatile solvent like dichloromethane (DCM).

    • Spot the solution onto several TLC plates.

    • Develop each plate in a different solvent system. Given the expected non-polar nature of this compound, start with non-polar systems and gradually increase polarity.[13]

      • Good Starting Systems:

        • 100% Hexanes

        • 5% Ethyl Acetate in Hexanes

        • 10% Ethyl Acetate in Hexanes

        • 20% Ethyl Acetate in Hexanes

    • Visualize the plates under a UV lamp. The ideal system will show good separation between your product spot and any impurity spots, with the product spot at an Rf of ~0.3.

Q2: My compound is streaking on the TLC plate and the column. What's causing this?

A2: Streaking is often a sign of overloading the sample or poor solubility in the mobile phase.

  • Troubleshooting:

    • Reduce Sample Load: Ensure you are not spotting too much material on the TLC plate or loading too much onto your column. A general rule is to load no more than 1g of crude material per 25-50g of silica gel.

    • Ensure Full Dissolution: Make sure your compound is fully dissolved in the minimum amount of solvent before loading it onto the column. If it precipitates on the silica, it will streak as it slowly re-dissolves.

    • Check for Acidity/Basicity: Silica gel is slightly acidic. If your compound is acid-sensitive, it may degrade on the column, causing streaking. This is less likely for this specific molecule but can be addressed by adding ~1% triethylamine to your mobile phase to neutralize the silica.[13]

Q3: The separation between my product and an impurity is poor. How can I improve the resolution?

A3: Improving resolution requires adjusting the separation conditions.

  • Strategies for Better Separation:

    • Use a Weaker Mobile Phase: Decrease the polarity of your eluent (e.g., go from 10% EtOAc/Hexanes to 5% EtOAc/Hexanes). This will cause all compounds to move more slowly, increasing the distance between them.

    • Use a Longer Column: A higher ratio of stationary phase to sample provides more opportunities for interaction and separation.[12]

    • Ensure Proper Packing: A poorly packed column with air bubbles or channels will lead to a dramatic loss of resolution. Pack your column carefully as a slurry to ensure a homogenous stationary phase.[12]

Step-by-Step Experimental Protocols

The following are generalized, best-practice protocols. You must first perform solvent screening as described in the FAQ sections to determine the optimal solvent(s) for your specific batch of material.

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen recrystallization solvent (determined from screening) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point analysis and spectroscopy (NMR, GC-MS) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a slurry, pack the column with silica gel in the initial, least polar mobile phase you plan to use. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (DCM or the mobile phase itself). Using a pipette, carefully apply the sample solution to the top of the silica gel.

  • Elution: Carefully add the mobile phase (eluent) to the top of the column. Apply pressure (using a flow controller or bulb) to begin eluting the solvent through the column. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) based on your TLC analysis. This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Workflow

A logical approach is key to efficient purification. The following diagram illustrates the decision-making process.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Technique Selection cluster_purification Purification Methods cluster_validation Final Validation Crude_Product Crude Product (Purity < 98%) Initial_Analysis Analyze Crude by TLC/GC-MS Crude_Product->Initial_Analysis Is_Solid Is the crude product a solid? Initial_Analysis->Is_Solid Recrystallization Attempt Recrystallization (Solvent Screening) Is_Solid->Recrystallization Yes Column_Chromatography Perform Flash Column Chromatography Is_Solid->Column_Chromatography No Purity_Check Check Purity (>98%?) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization No, from Column (if solid & feasible) Purity_Check->Column_Chromatography No, from Recrystallization Pure_Product Pure Product (Proceed to next step) Purity_Check->Pure_Product Yes

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-3,5-dimethoxy-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Bromo-3,5-dimethoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium-catalyzed cross-coupling reactions with this specific substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimization, grounded in mechanistic principles.

This compound is a valuable building block, but its electron-rich nature and substitution pattern present unique challenges and opportunities in catalyst selection and loading. The electronic properties of this aryl bromide directly influence the kinetics of the oxidative addition step, which is often the rate-limiting step in catalytic cycles. This guide will provide a logical framework for achieving high-yielding, reproducible, and efficient transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries when working with this compound.

Q1: What are the most suitable palladium catalysts and ligands for this electron-rich aryl bromide?

A: The key is to use a catalytic system that is highly active to overcome the slower oxidative addition typical for electron-rich aryl halides. We recommend starting with a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] Crucially, these should be paired with bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and the final reductive elimination steps.

Q2: What is a reliable starting catalyst loading for initial screening experiments?

A: For initial proof-of-concept reactions, a palladium precatalyst loading of 1-2 mol% is a robust starting point. The ligand-to-palladium ratio is also critical; a ratio of 1.5:1 to 2.5:1 is typically effective. While higher loadings can be used for difficult couplings, the primary goal of optimization is to reduce this loading to improve cost-efficiency and minimize residual palladium in the final product.[3][4] Successful optimization can often lower catalyst loading to well below 0.5 mol%.[5]

Q3: My reaction has stalled with significant starting material remaining. What is the most likely immediate cause?

A: The two most common culprits are catalyst deactivation and an insufficiently inert atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6] Ensure all solvents have been rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire process. If the issue persists, catalyst poisoning by impurities in the reagents or solvent should be considered.[6]

Q4: What are the common side reactions to watch for with this substrate?

A: The primary side reactions are hydrodebromination (replacement of the bromine with a hydrogen atom) and homocoupling of the boronic acid partner (in Suzuki reactions). Hydrodebromination can occur if palladium hydride species are generated in the reaction, while homocoupling is often promoted by the presence of oxygen.[6] Careful control of the reaction atmosphere and screening of bases and ligands can minimize these unwanted pathways.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but I'm getting a poor yield. What factors should I investigate?

A: A low yield is a multifaceted problem. A systematic approach, as outlined in the workflow diagram below, is the most effective way to diagnose the issue.

Start Low or No Yield Observed Catalyst 1. Verify Catalyst System Activity Start->Catalyst Inert 2. Ensure Rigorous Inert Atmosphere Start->Inert Conditions 3. Screen Reaction Conditions Start->Conditions Reagents 4. Check Reagent Quality Start->Reagents Catalyst_Details Is the Pd source fresh? Is the ligand appropriate for an electron-rich substrate? Consider using a pre-catalyst. Catalyst->Catalyst_Details Success Yield Improved Catalyst->Success Inert_Details Degas solvents thoroughly? Maintained positive Ar/N₂ pressure? Inert->Inert_Details Inert->Success Conditions_Details Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Optimize Temperature Systematically Conditions->Conditions_Details Conditions->Success Reagents_Details Are coupling partners pure? Is the base anhydrous and finely powdered? Reagents->Reagents_Details Reagents->Success G cluster_cycle Catalytic Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L-Br) Pd0->OxAdd 1. Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)L-Ar') OxAdd->Trans 2. Transmetalation RedElim Product Complex Trans->RedElim 3. Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArBr 1-Bromo-3,5-dimethoxy- 4-fluorobenzene (Ar-Br) ArBr->OxAdd Boronic Boronic Acid Partner (Ar'-B(OR)₂) Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

References

Technical Support Center: Troubleshooting Failed Reactions with 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS: 204654-94-4). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the unique challenges and opportunities presented by this versatile building block. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot failed reactions, optimize your yields, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, reactivity, and properties of this compound.

Q1: What are the key structural and reactivity features of this compound that I should be aware of?

A1: The reactivity of this molecule is governed by the interplay of its substituents. The two electron-donating methoxy groups make the aromatic ring electron-rich.[1] This has a significant consequence for transition-metal-catalyzed cross-coupling reactions, as it strengthens the Carbon-Bromine bond and slows down the rate-determining oxidative addition step.[2] The molecule possesses two different halogens, offering differential reactivity. The C-Br bond is the primary site for cross-coupling, Grignard formation, and lithiation, as the C-F bond is significantly stronger and less reactive under typical palladium catalysis conditions.

Q2: Is the compound stable under typical laboratory conditions?

A2: this compound is a stable, solid compound under standard storage conditions (room temperature, protected from light).[3][4] However, like many aryl halides, it can be sensitive to very strong bases at high temperatures, which could potentially lead to side reactions like benzyne formation, although this is less common with aryl bromides compared to iodides or triflates. It is crucial to use high-purity, anhydrous solvents for reactions, as contaminants can lead to degradation or unwanted side reactions.[5]

Q3: In a cross-coupling reaction, which halogen will react, the bromine or the fluorine?

A3: The Carbon-Bromine bond is significantly more reactive than the Carbon-Fluorine bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The general reactivity trend for aryl halides in the crucial oxidative addition step is I > Br > OTf >> Cl >> F.[6][7] You can confidently expect selective reaction at the C-Br position, leaving the C-F bond intact for potential subsequent transformations if desired.

Q4: Can I form a Grignard or organolithium reagent with this compound?

A4: Yes, selectively at the C-Br bond. Grignard reagent formation (reaction with magnesium metal) will occur at the carbon-bromine bond.[8] Similarly, halogen-metal exchange using an organolithium reagent like n-BuLi or t-BuLi will selectively replace the bromine atom with lithium.[9] However, it is important to be aware of potential side reactions. The methoxy groups can direct ortho-lithiation, but this is generally slower than halogen-metal exchange, especially at low temperatures.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Failed or low-yielding cross-coupling reactions are the most common issues encountered with this substrate. The primary challenge stems from its electron-rich nature, which makes the initial oxidative addition of the Pd(0) catalyst to the C-Br bond sluggish.[1][2]

Below is a logical workflow for diagnosing and solving these issues.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Step 1: Evaluate Catalyst System (Ligand & Precursor) start->catalyst Is catalyst appropriate for electron-rich ArBr? base Step 2: Optimize Base catalyst->base Using bulky, electron-rich phosphine or NHC ligand? reagents Step 3: Check Reagent Quality (Boronic Acid, Amine, etc.) base->reagents Is base strong enough? (e.g., K₃PO₄, NaOtBu) conditions Step 4: Adjust Reaction Conditions (Solvent, Temp, Time) reagents->conditions Is coupling partner stable? (e.g., check for protodeboronation) success Reaction Successful conditions->success Are conditions optimized and atmosphere inert?

Caption: General troubleshooting workflow for cross-coupling reactions.

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with electron-rich partners like this compound, success hinges on the right choice of catalyst and conditions.

Q: My Suzuki coupling reaction is giving a very low yield, with a lot of unreacted starting material. What are the most likely causes?

A: This is a classic symptom of slow or inefficient oxidative addition.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[2] Your troubleshooting should focus on enhancing the reactivity of the catalytic system.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate the Catalyst System: The ligand is the most critical component. For electron-rich aryl bromides, you need a ligand that is both bulky and electron-rich to promote the oxidative addition step.[2]

    • Action: Switch from simple phosphine ligands (like PPh₃) to modern biaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands. These are designed specifically for challenging substrates.

    • Rationale: These advanced ligands form highly active, coordinatively unsaturated Pd(0) species that more readily break the strong C-Br bond of your electron-rich substrate.[2]

  • Optimize the Base and Solvent: The base is not just a spectator; it plays a critical role in the transmetalation step.[2]

    • Action: If using a weak base like Na₂CO₃, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] Use anhydrous, degassed solvents. While some Suzuki reactions benefit from water, excess water can promote protodeboronation of your boronic acid partner.[2]

    • Rationale: A stronger base facilitates the formation of the more nucleophilic boronate species [R-B(OH)₃]⁻, accelerating the transmetalation step and driving the catalytic cycle forward.

  • Verify Boronic Acid/Ester Integrity: A common failure mode is the decomposition of the organoboron reagent, especially via protodeboronation (replacement of the boron group with hydrogen).[2][6]

    • Action: Use fresh, high-purity boronic acid. For particularly sensitive substrates, consider converting the boronic acid to a more robust pinacol ester or an MIDA boronate.[6][10] These act as "slow-release" sources of the active boronic acid, minimizing its concentration and thus the rate of decomposition.[2][10]

    • Rationale: Minimizing the decomposition of your coupling partner ensures it is available throughout the reaction to participate in the catalytic cycle.

Table 1: Recommended Suzuki Coupling Conditions for this compound

ComponentRecommendationRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0) upon in-situ reduction.[11]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphines proven to accelerate oxidative addition for challenging aryl halides.[2]
Base K₃PO₄ or Cs₂CO₃Strong bases that effectively promote transmetalation without being overly harsh.[2]
Solvent Dioxane/H₂O (e.g., 10:1), Toluene, or 2-MeTHFAprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitating the cycle.[7]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition.
Scenario 2: Buchwald-Hartwig Amination

This reaction is the cornerstone of modern C-N bond formation but shares similar challenges to the Suzuki coupling when using electron-rich aryl halides.[12]

Q: My Buchwald-Hartwig amination is not working. I'm using a standard palladium catalyst and a common base. What should I change?

A: As with Suzuki coupling, the catalyst system is paramount. Amines can also act as ligands for palladium, potentially deactivating the catalyst, so the choice and ratio of the added phosphine ligand are critical.[12]

Step-by-Step Troubleshooting Protocol:

  • Select an Appropriate Catalyst System: Your catalyst must be able to perform oxidative addition on the electron-rich C-Br bond.

    • Action: Employ a modern Buchwald-Hartwig catalyst system. This typically involves a Pd(0) or Pd(II) precatalyst combined with a specialized, bulky, electron-donating phosphine ligand. Pre-formed catalysts (precatalysts) like XantPhos Pd G3 or AlPhos Pd G4 can offer improved reliability.

    • Rationale: These ligands stabilize the palladium center and facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[13][14]

  • Choose the Right Base: The base deprotonates the amine, which is a crucial step in forming the palladium-amido intermediate.[14]

    • Action: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines. Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) are also excellent alternatives, depending on the amine's acidity and functional group tolerance.[15]

    • Rationale: The pKa of the amine and the strength of the base must be well-matched to ensure efficient deprotonation without causing unwanted side reactions.

  • Solvent and Inert Atmosphere:

    • Action: Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[14] Rigorously degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Rationale: Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands, leading to reaction failure.[6]

Table 2: Recommended Buchwald-Hartwig Amination Conditions

ComponentRecommendationRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 PrecatalystPrecatalysts offer convenience and more reliable activation of the active Pd(0) species.[16]
Ligand Josiphos-type, Xantphos, or Buchwald biaryl phosphinesThese ligands have a proven track record for coupling a wide variety of amines with challenging aryl halides.[14][17]
Base NaOtBu, LHMDS, or K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine for entry into the catalytic cycle.[14]
Solvent Toluene or DioxaneNon-polar aprotic solvents are generally preferred to prevent catalyst inhibition by salt byproducts.[12]
Temperature 80 - 110 °CElevated temperatures are typically necessary to drive the reaction to completion.

Troubleshooting Guide: Organometallic Reagent Formation

Scenario 3: Grignard Reagent Formation

Q: I am unable to initiate the Grignard reaction between this compound and magnesium turnings. What am I doing wrong?

A: The failure to initiate a Grignard reaction is almost always due to two factors: a passivating oxide layer on the magnesium surface and/or the presence of water.[18][19]

Step-by-Step Troubleshooting Protocol:

  • Activate the Magnesium: The surface of magnesium turnings is coated with a layer of magnesium oxide (MgO) that prevents the reaction.[19]

    • Action:

      • Mechanical: Before adding solvent, crush the magnesium turnings in the flask with a glass rod under an inert atmosphere.

      • Chemical: Add a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane. The observation of ethylene bubbles indicates activation.[19]

    • Rationale: These methods expose a fresh, unoxidized magnesium surface that can react with the aryl bromide.

  • Ensure Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by any protic solvent, including trace amounts of water.[18]

    • Action: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use anhydrous grade ether or THF, preferably from a freshly opened bottle or a solvent purification system.

    • Rationale: Any proton source will protonate the Grignard reagent, leading to hydrodehalogenation (R-MgX + H₂O → R-H) and failure of the intended reaction.

  • Initiation Techniques:

    • Action: If the reaction still doesn't start, gently warm a small portion of the reaction mixture. Sonication can also be an effective method to help initiate the reaction. Once initiated, the reaction is typically exothermic.

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate anhydrous Are conditions strictly anhydrous? start->anhydrous anhydrous->start No (Flame-dry glassware, use anhydrous solvent) mg_active Is the Mg surface activated? anhydrous->mg_active Yes mg_active->start No (Crush Mg, add I₂ or DBE) initiation Have you tried initiation techniques? mg_active->initiation Yes success Reaction Initiated initiation->success Yes (Gentle heat, sonication)

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

Technical Support Center: 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4). This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Due to the limited availability of specific stability data for this compound, the following recommendations are based on the chemical properties of structurally similar halogenated and methoxy-substituted aromatic compounds and general principles of organic chemistry.

I. Troubleshooting Guide: Common Issues in Handling and Storage

Unexpected experimental results can often be traced back to the handling and storage of reagents. The following table outlines potential issues you might encounter with this compound, their probable causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or formation of unexpected byproducts. Compound degradation due to improper storage (exposure to light, heat, or moisture).1. Verify storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and dark place. 2. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. If degradation is suspected, purify the material before use (e.g., by recrystallization or chromatography).
Discoloration of the solid compound (e.g., from white/off-white to yellow or brown). - Photodegradation from exposure to light. - Slow oxidation from prolonged exposure to air.1. Store the compound in an amber vial or a container protected from light. 2. Minimize the frequency of opening the container. For long-term storage, consider aliquoting into smaller, single-use vials.
Phase separation or precipitation in a prepared stock solution. - Poor solvent choice or exceeding the solubility limit. - Degradation of the compound in the solvent, leading to insoluble byproducts. - Temperature fluctuations affecting solubility.1. Consult solubility data for similar compounds to select an appropriate solvent. 2. Prepare solutions at the intended working temperature. 3. If storing solutions, check for stability in the chosen solvent. Aprotic solvents are generally preferred for long-term stability.[1]
Difficulty in achieving complete dissolution. The compound is a solid at room temperature.1. Gentle warming and sonication can aid dissolution. 2. Ensure the chosen solvent is appropriate and the concentration is within the solubility limits.

II. Visualizing the Troubleshooting Workflow

To assist in diagnosing issues with this compound, the following workflow provides a systematic approach to troubleshooting.

G start Problem Observed (e.g., low yield, impurity) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Examine Handling Procedures (e.g., weighing, dissolution) handling_ok Handling OK? check_handling->handling_ok analyze_compound Analyze Compound Purity (e.g., NMR, LC-MS) purity_ok Purity Confirmed? analyze_compound->purity_ok storage_ok->check_handling Yes correct_storage Correct Storage: - Cool, dry, dark - Inert atmosphere storage_ok->correct_storage No handling_ok->analyze_compound Yes refine_handling Refine Handling: - Minimize exposure - Use fresh solvent handling_ok->refine_handling No purify Purify Compound (e.g., recrystallization) purity_ok->purify No proceed Proceed with Experiment purity_ok->proceed Yes correct_storage->analyze_compound refine_handling->analyze_compound purify->proceed

Caption: A flowchart for troubleshooting experimental issues with this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[2] A refrigerator (2-8 °C) is suitable for short to medium-term storage. For long-term storage, keeping it in a freezer at -20 °C is recommended. To prevent moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening. Storing under an inert atmosphere, such as argon or nitrogen, is also a good practice to minimize oxidation.

Q2: How should I prepare and store stock solutions of this compound?

It is advisable to prepare stock solutions fresh for each experiment. If a stock solution must be stored, use a high-purity, anhydrous aprotic solvent.[1] Halogenated aromatic compounds are generally stable in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1] However, it is crucial to use high-purity solvents, as impurities like water can lead to hydrolysis.[1] Store stock solutions at low temperatures (-20 °C) in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways have not been extensively studied for this particular molecule, based on its structure, potential degradation routes include:

  • Hydrolysis: The methoxy groups can be susceptible to hydrolysis, especially in the presence of strong acids or bases, to form the corresponding phenol. The presence of water in solvents can facilitate this process over time.[1]

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage when exposed to UV light.[1] It is therefore crucial to protect the compound and its solutions from light.

  • Reaction with Nucleophiles: The bromine atom can be displaced by strong nucleophiles in substitution reactions. This is a common reaction for aryl halides and is often utilized in synthetic chemistry, but it can be an unwanted side reaction if nucleophilic species are present during storage or in a reaction mixture.

Q4: Is this compound sensitive to air or moisture?

While many brominated aromatic compounds are relatively stable, it is best practice to handle them with precautions against air and moisture.[3] The methoxy groups can increase the electron density of the aromatic ring, which might slightly increase its susceptibility to oxidation compared to non-substituted bromobenzene. Therefore, minimizing exposure to the atmosphere is recommended for long-term stability.

Q5: What safety precautions should be taken when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5] Handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of dust or vapors.[4] In case of skin or eye contact, rinse immediately and thoroughly with water.[5]

IV. References

  • 1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. (n.d.). Retrieved from --INVALID-LINK--

  • 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals - NOAA. (n.d.). Retrieved from --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-3,5-difluorobenzene - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • GPS Safety Summary - 1-bromo-3,4,5-trifluorobenzene - Aarti Industries. (2021). Retrieved from --INVALID-LINK--

  • Safety Data Sheet - MedchemExpress.com. (2025). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from --INVALID-LINK--

  • 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET. (2025). Retrieved from --INVALID-LINK--

  • This compound - ChemScene. (n.d.). Retrieved from --INVALID-LINK--

  • 1-Bromo-3,5-difluorobenzene-d3 stability in different solvents - Benchchem. (2025). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Retrieved from --INVALID-LINK--

  • 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013). Retrieved from a public source.

  • SAFETY DATA SHEET. (2013). Retrieved from a public source.

  • Exploring 1-Bromo-3,5-Dimethoxybenzene: Properties and Applications. (n.d.). Retrieved from a public source.

  • 1-Bromo-4-(3-fluorocyclobutyl)benzene - Apollo Scientific. (2022). Retrieved from --INVALID-LINK--

  • 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from a public source.

References

common impurities in commercial 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Bromo-3,5-dimethoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a focus on identifying and mitigating the impact of impurities. Our goal is to ensure the integrity and success of your experiments through a deeper understanding of the material's characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

The impurity profile of commercially available this compound is primarily influenced by its synthetic route. The most probable method of synthesis is the electrophilic bromination of 1-fluoro-3,5-dimethoxybenzene. Based on this, the following impurities are commonly anticipated:

  • Unreacted Starting Material: Residual 1-fluoro-3,5-dimethoxybenzene is a common impurity if the bromination reaction does not go to completion.

  • Isomeric Byproducts: Although the methoxy groups strongly direct the bromine to the C1 position, minor amounts of other constitutional isomers may be formed.

  • Poly-brominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo-derivatives of 1-fluoro-3,5-dimethoxybenzene.

  • Demethylated Impurities: Harsh reaction conditions or certain Lewis acid catalysts can lead to the cleavage of one or both methoxy groups, resulting in phenolic impurities.

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification (e.g., dichloromethane, chloroform, ethyl acetate) and residues of the brominating agent (e.g., succinimide if NBS is used) may be present.

Q2: How can these impurities affect my downstream reactions?

The impact of impurities on subsequent synthetic steps can be significant:

  • Unreacted starting material can lead to the formation of unintended byproducts in subsequent coupling or derivatization reactions, complicating purification and reducing the yield of the desired product.

  • Isomeric impurities will lead to a mixture of final products that can be difficult to separate, potentially affecting the biological activity and characterization of the target molecule.

  • Poly-brominated species can participate in multiple coupling reactions, leading to polymeric or oligomeric byproducts.

  • Phenolic impurities can interfere with reactions sensitive to acidic protons or those involving base-sensitive reagents.

  • Residual solvents and reagents can poison catalysts, alter reaction kinetics, or introduce unwanted side reactions.

Q3: What is the expected appearance and stability of high-purity this compound?

High-purity this compound should be a white to off-white crystalline solid.[1] It is generally stable under normal laboratory conditions. However, prolonged exposure to light, high temperatures, and strong oxidizing agents should be avoided to prevent degradation.[2] For long-term storage, it is advisable to keep the material in a tightly sealed container in a cool, dark, and dry place.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may arise during the use of this compound, linking them to potential underlying impurity problems.

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Incomplete or sluggish downstream reaction (e.g., Suzuki or Buchwald-Hartwig coupling) Presence of unreacted starting material (1-fluoro-3,5-dimethoxybenzene) which does not possess the reactive bromine handle.1. Confirm Purity: Analyze the starting material by GC-MS or ¹H NMR to quantify the level of unreacted precursor. 2. Purification: If the impurity level is significant, consider recrystallization or column chromatography to purify the reagent.
Formation of multiple, difficult-to-separate products in a subsequent reaction Presence of isomeric impurities.1. Analytical Confirmation: Use high-resolution GC-MS or HPLC to detect and potentially identify isomeric byproducts. 2. Optimize Purification: Develop a more efficient purification method for the final product, such as preparative HPLC or SFC.
Observation of higher molecular weight byproducts in mass spectrometry analysis of the crude reaction mixture Presence of poly-brominated impurities.1. Purity Check: Analyze the starting material for di- or tri-brominated species using GC-MS. 2. Stoichiometry Control: In your reaction, carefully control the stoichiometry of the coupling partners to minimize the impact of poly-halogenated impurities.
Inconsistent reaction yields or unexpected color changes Presence of phenolic impurities from demethylation.1. Spectroscopic Analysis: Check the ¹H NMR for broad signals indicative of phenolic protons. 2. Aqueous Wash: An aqueous basic wash (e.g., with dilute sodium bicarbonate) of a solution of the reagent in an organic solvent can help remove acidic phenolic impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (m/z ~234/236).

    • Analyze minor peaks by comparing their mass spectra with libraries (e.g., NIST) to identify potential impurities.

    • Calculate the relative percentage of each impurity based on the peak area.

Protocol 2: Structural Confirmation and Impurity Detection by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of the main component and identifying impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The spectrum of the pure compound should show characteristic signals for the aromatic proton and the two methoxy groups.

    • Look for unexpected signals that may indicate the presence of isomeric impurities or residual solvents.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • This will confirm the number of unique carbon environments and help in identifying isomeric impurities.

  • ¹⁹F NMR Analysis:

    • Acquire a fluorine NMR spectrum.

    • This is particularly useful for identifying isomers, as the chemical shift of the fluorine atom is highly sensitive to its environment.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the quality control and use of this compound in a typical synthetic application.

cluster_0 Quality Control of Starting Material cluster_1 Synthetic Application start Receive Commercial this compound qc_check Perform QC Analysis (GC-MS, NMR) start->qc_check decision Purity > 98%? qc_check->decision purify Purify by Recrystallization or Chromatography decision->purify No proceed Proceed to Reaction decision->proceed Yes reject Contact Supplier decision->reject Purity too low purify->qc_check reaction Downstream Reaction (e.g., Suzuki Coupling) proceed->reaction workup Reaction Work-up and Crude Analysis reaction->workup final_purification Final Product Purification workup->final_purification final_product Pure Final Product final_purification->final_product

Caption: Workflow for QC and use of this compound.

References

Technical Support Center: Solvent Effects on 1-Bromo-3,5-dimethoxy-4-fluorobenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Bromo-3,5-dimethoxy-4-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered when working with this electron-rich and sterically distinct aryl halide.

Introduction: The Challenge of an Electron-Rich Substrate

This compound is a valuable building block, but its electronic properties present specific challenges in cross-coupling chemistry.[1][2] The two electron-donating methoxy groups increase the electron density of the aromatic ring, which can significantly slow down the oxidative addition step—often the rate-determining step in the catalytic cycle.[3] Consequently, careful optimization of reaction parameters, especially the solvent, is critical for success. This guide provides a framework for rational solvent selection and a systematic approach to troubleshooting.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction has stalled with low conversion to product. I'm observing mostly unreacted this compound. What's the likely cause related to my solvent?

Answer: This is a classic symptom of slow or inhibited oxidative addition. With an electron-rich aryl bromide like yours, the palladium(0) catalyst struggles to insert into the C-Br bond. Your solvent choice is a primary factor here.

  • Causality: The solvent's role extends beyond simply dissolving reagents. It influences catalyst activity and the stability of intermediates.[4][5]

    • Non-Coordinating Solvents (e.g., Toluene, Dioxane, THF): In these solvents, the active catalyst is often a monoligated Pd(0) species, which is highly reactive and generally effective for the oxidative addition of electron-rich aryl halides.[6][7] If you are using a polar aprotic solvent and seeing failure, switching to a non-polar, non-coordinating solvent like toluene is a logical first step.

    • Coordinating Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): These solvents can coordinate directly to the palladium center.[7][8] This can sometimes stabilize the catalyst, but it can also create a less reactive, solvated palladium species that is not potent enough to activate your electron-rich substrate, leading to a stalled reaction.[6][9] While some polar solvents are known to stabilize anionic transition states that can be beneficial in other contexts, this effect does not always correlate with improved reactivity for all substrates.[10]

    • Protic Solvents (e.g., Isopropanol, Water as a co-solvent): While often beneficial for the transmetalation step by aiding the dissolution of the inorganic base, an excess of protic solvent can sometimes hinder the oxidative addition step. However, using alcohols like isopropanol or a mixture of an ethereal solvent with a small amount of water is a very common and effective strategy.[4][11]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent: If using DMF or NMP, switch to 1,4-Dioxane or Toluene.

    • Consider a Solvent Mixture: A common and robust system is a mixture of an ethereal solvent (like Dioxane or THF) with a small amount of water (e.g., 4:1 or 10:1 ratio). This aids base solubility without overly passivating the catalyst.

    • Ensure Anhydrous Conditions (Initially): While some water is often helpful in Suzuki reactions, ensure your primary organic solvent is dry to begin with, as excess water can promote unwanted side reactions.[11]

Question 2: I'm observing significant formation of 3,5-dimethoxy-4-fluorobenzene (hydrodehalogenation) and/or biaryl homocoupling of my boronic acid partner. How can I mitigate these side reactions?

Answer: These side reactions point to issues with the relative rates of the desired catalytic steps versus undesired pathways.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from certain intermediates or other reduction pathways.[12]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (like water or alcohol) to cleave the C-B bond.[11]

  • Homocoupling: This is often promoted by the presence of oxygen or issues with the catalyst turnover.[13]

  • Solvent-Related Solutions:

    • Minimize Excess Protic Solvents: While some water is beneficial, too much can accelerate protodeboronation, especially with stronger bases.[11] If you are using a high water content, reduce it.

    • Degas Rigorously: The most critical step to prevent homocoupling is the complete removal of oxygen.[13] Ensure your solvent is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Solvent and Base Compatibility: The choice of base and solvent are interlinked. For instance, strong bases like hydroxides can accelerate protodeboronation.[11] Using a weaker base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent system (e.g., Toluene or Dioxane) can often suppress this side reaction.[11][14]

Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. What solvent adjustments should I consider?

Answer: The Buchwald-Hartwig amination is also highly sensitive to solvent choice. The mechanism involves the formation of a palladium-amido complex, and the polarity of the solvent can influence both the rate of this step and the final reductive elimination.[15]

  • Commonly Successful Solvents: Ethereal solvents like 1,4-Dioxane and THF, or aromatic hydrocarbons like Toluene, are the most common and reliable choices.[16][17]

  • Polar Aprotic Solvents: While sometimes used, solvents like DMF can be problematic. They can compete with the amine for coordination to the palladium center, inhibiting the reaction.

  • Troubleshooting Steps:

    • Primary Recommendation: If not already using it, switch to Toluene or 1,4-Dioxane. These are the gold-standard solvents for this reaction.[16]

    • Base Solubility: The base (often a strong, non-nucleophilic one like NaOtBu or LHMDS) must have some solubility. Toluene is generally effective, but if you suspect solubility issues, Dioxane may be a better choice.

    • Avoid Protic Solvents: Protic solvents (alcohols, water) are generally incompatible with the strong bases used in Buchwald-Hartwig aminations and should be avoided.

Question 4: My reaction mixture turns black, and the reaction stops. What does this mean?

Answer: The formation of a black precipitate is typically "palladium black," which is decomposed, inactive Pd(0) metal.[13] This indicates your catalyst is not stable under the reaction conditions.

  • Causality and Solvent Role:

    • Oxygen: The most common cause is the presence of oxygen, which can oxidize the Pd(0) catalyst.[13] This underscores the critical importance of using properly degassed solvents.

    • Temperature: Excessively high temperatures can accelerate catalyst decomposition. The solvent's boiling point dictates the maximum temperature you can achieve. A higher-boiling solvent like Toluene (111 °C) or Dioxane (101 °C) allows for a wider operational window than THF (66 °C).

    • Ligand Dissociation: In some solvent systems, the protective ligand can dissociate from the palladium, leaving it vulnerable to aggregation and precipitation. Bulky, electron-rich phosphine ligands are designed to prevent this.[11][18] The solvent can influence this equilibrium.

  • Troubleshooting Steps:

    • Improve Inert Atmosphere Technique: This is paramount. Use high-purity inert gas and degas your solvent thoroughly.[13] Consider setting up the reaction in a glovebox.

    • Re-evaluate Temperature: You may be running the reaction too hot. Try lowering the temperature by 10-20 °C.

    • Check Ligand/Palladium Ratio: Ensure you have a sufficient ligand-to-palladium ratio if you are not using a pre-formed precatalyst. An excess of ligand can sometimes stabilize the catalyst.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a cross-coupling reaction?

A solvent in a cross-coupling reaction serves multiple critical functions: it dissolves the reactants, base, and catalyst; it helps to control the reaction temperature; and most importantly, it actively participates in the catalytic cycle by stabilizing intermediates and influencing the rates of key mechanistic steps like oxidative addition and reductive elimination.[4][20]

Q2: How do I choose between polar aprotic, polar protic, and nonpolar solvents?

The choice depends on the specific coupling reaction and substrates.[21][22]

  • Polar Aprotic (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can dissolve charged species, but they do not have O-H or N-H bonds.[21] Their high polarity can stabilize polar transition states.[23] However, their coordinating ability can sometimes be detrimental, as discussed in the troubleshooting section.[6][7]

  • Polar Protic (e.g., H₂O, Isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[21][22] They are excellent for dissolving inorganic bases (like K₂CO₃) and are often used as co-solvents in Suzuki reactions to facilitate the transmetalation step.

  • Nonpolar/Weakly Polar (e.g., Toluene, Dioxane, THF): These are often the "safest" and most common starting points for coupling electron-rich aryl halides. They are less likely to coordinate strongly to the palladium center, thus favoring a more reactive, monoligated catalyst species that is effective for the challenging oxidative addition step.[6][7]

Q3: Are there any "green" or more sustainable solvent alternatives I can use?

Yes, the pharmaceutical industry is actively moving towards more sustainable solvents to reduce environmental, health, and safety (EHS) impacts.[20][24] Solvents like 1,4-Dioxane and DMF are considered undesirable.[17][24]

  • Recommended Replacements: Consider solvents like 2-Methyl-THF (2-MeTHF) as a replacement for THF, or cyclopentyl methyl ether (CPME) for other ethereal solvents. For some reactions, alcohols like isopropanol or even water can be used.[5]

  • Solvent Selection Guides: Several pharmaceutical companies have published solvent selection guides that rank solvents based on EHS criteria.[20][24] Consulting these can help you make more sustainable choices.

Q4: How does the fluorine atom in my substrate affect solvent choice?

The fluorine atom is an electron-withdrawing group, which slightly counteracts the electron-donating effect of the two methoxy groups. However, the overall electronic character of the substrate remains electron-rich. The fluorine itself is generally stable under most palladium-catalyzed coupling conditions.[25] There are no specific solvent requirements dictated solely by the fluorine atom in this context, but care should be taken to avoid highly reactive or harsh conditions that could potentially lead to defluorination, though this is unlikely in standard cross-coupling reactions.[26]

Data & Protocols

Table 1: Properties of Common Solvents for Cross-Coupling Reactions
SolventClassBoiling Point (°C)Dielectric Constant (ε)Typical Application Notes for Electron-Rich Aryl Halides
Toluene Nonpolar1112.4Recommended starting point. Good for promoting oxidative addition; often used in Suzuki and Buchwald-Hartwig reactions.[11][16]
1,4-Dioxane Polar Aprotic (Ethereal)1012.2Excellent general-purpose solvent. Good balance of polarity and low coordinating ability. Often used with water as a co-solvent in Suzuki reactions.
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)667.5Good solvent, but its low boiling point limits the reaction temperature.[11]
Acetonitrile (MeCN) Polar Aprotic8237.5Can be strongly coordinating. May inhibit reactions with electron-rich substrates by passivating the catalyst.[4][6][10]
Dimethylformamide (DMF) Polar Aprotic15336.7Strongly coordinating. Generally not recommended for difficult oxidative additions unless specifically required.[4][14] High boiling point can lead to catalyst decomposition if not controlled.
Isopropanol (IPA) Polar Protic8219.9Often used as a co-solvent or primary solvent in Suzuki reactions to aid base solubility and promote transmetalation.[4][5]
Water Polar Protic10080.1Used as a co-solvent in Suzuki reactions. Critical for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[11]
General Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst like Pd₂(dba)₃ with a suitable ligand, 1-2 mol%)

  • Ligand (if needed, e.g., SPhos, XPhos, P(t-Bu)₃; typically 1:2 Pd:Ligand ratio)[11]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, palladium precatalyst, and ligand (if applicable).[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11][13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of Dioxane and 1 mL of water for a 0.1 M reaction) via syringe. The solvent must be degassed beforehand by sparging with argon for 20-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides: Workflows and Mechanisms

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_RE Pd0 LₙPd(0) Active Catalyst OA_Complex Ar-Pd(II)-(X)Lₙ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) [Rate-Limiting Step for Electron-Rich Ar-X] TM_Complex Ar-Pd(II)-(Ar')Lₙ Transmetalation Complex OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) Base & Solvent Critical Product Ar-Ar' Desired Product TM_Complex->Product Reductive Elimination Regen_Pd0 LₙPd(0) TM_Complex:e->Regen_Pd0:w End X-B(OR)₂ Start Ar-X + Ar'-B(OR)₂ Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Step 1: Verify Reagent Purity & Stoichiometry - Is boronic acid active? - Is base dry and correct equiv? - Substrate pure? Start->Check_Reagents Check_Reagents->Start Re-run with pure reagents Check_Inert Step 2: Assess Inert Atmosphere - Reaction turned black (Pd black)? - Was solvent properly degassed? Check_Reagents->Check_Inert Reagents OK Check_Inert->Start Re-run with rigorous degassing Optimize_Solvent Step 3: Optimize Solvent System - Using coordinating solvent (DMF, MeCN)? - Switch to Toluene or Dioxane/H₂O. Check_Inert->Optimize_Solvent Atmosphere OK Optimize_Conditions Step 4: Screen Other Parameters - Screen Ligand (e.g., Buchwald ligands) - Screen Base (K₃PO₄, Cs₂CO₃) - Adjust Temperature Optimize_Solvent->Optimize_Conditions No Improvement Success Reaction Successful Optimize_Solvent->Success Improvement Seen Optimize_Conditions->Success Improvement Seen

References

Technical Support Center: Navigating Reactions with 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS 204654-94-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on workup procedures and to troubleshoot common issues encountered when using this versatile reagent. My aim here is to move beyond generic protocols and offer insights grounded in the specific chemical nature of this molecule, empowering you to optimize your reactions and purify your products efficiently.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into specific reaction workups, it is crucial to understand the inherent properties of this compound that influence its reactivity and the subsequent purification strategies.

PropertyValue/DescriptionImplication for Workups
Molecular Formula C₈H₈BrFO₂[1]The presence of oxygen and fluorine can influence polarity.
Molecular Weight 235.05 g/mol [1]A relatively low molecular weight solid.
Appearance White to off-white crystalline powder.[2]The solid nature requires complete dissolution for reaction.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[2]Facilitates extraction into common organic solvents.
Calculated LogP 2.6054[1]Indicates moderate lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents.
Reactivity The bromine atom is a good leaving group for cross-coupling reactions. The electron-donating methoxy groups can influence reaction rates.[3]The molecule is well-suited for a variety of C-C and C-N bond-forming reactions.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with this compound.

Q1: What are the primary applications of this compound?

A1: This compound is a valuable building block in organic synthesis, particularly for introducing the 3,5-dimethoxy-4-fluorophenyl moiety into larger molecules. It is frequently used in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3] The resulting fluorinated and methoxylated aromatic structures are of interest in medicinal chemistry as the fluorine can enhance metabolic stability and binding affinity, while the methoxy groups can be precursors to phenols.[4][5]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: Yes, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q3: How does the fluorine atom affect the workup procedures?

A3: The highly electronegative fluorine atom can increase the polarity of the molecule and its derivatives.[4] This can sometimes lead to increased solubility of byproducts in the aqueous phase during extractions. Additionally, the C-F bond is generally very stable and does not participate in the reactions discussed here, nor is it typically cleaved during workup. Its presence can be a useful spectroscopic handle in ¹⁹F NMR for monitoring reaction progress and purity.

Q4: Can the methoxy groups be cleaved during acidic or basic workups?

A4: While generally stable, methoxy groups on an aromatic ring can be susceptible to cleavage under harsh acidic conditions (e.g., strong Lewis acids like BBr₃ or strong mineral acids at high temperatures).[6] Standard aqueous workups with dilute acids (e.g., 1 M HCl) or bases (e.g., saturated NaHCO₃) at room temperature are unlikely to cause significant cleavage. However, if your reaction conditions are strongly acidic or basic, it is advisable to perform a quick purity check (e.g., by TLC or LC-MS) of your crude product to look for the corresponding phenol byproducts.

III. Troubleshooting Guide for Common Reactions

This section provides detailed workup protocols and troubleshooting advice for common reactions involving this compound.

A. Suzuki-Miyaura Coupling

This is one of the most common applications for this substrate, used to form a new carbon-carbon bond.

Standard Workup Protocol:

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic residues).

    • Brine (to facilitate phase separation).[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Troubleshooting Suzuki-Miyaura Reactions:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: Ensure your palladium catalyst is active. Use a fresh batch if necessary.Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is oxygen-sensitive.
Base Issues: The choice and quality of the base are critical.Use a finely powdered, anhydrous base. For electron-rich substrates like this, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often give good results.[8]
Boronic Acid Decomposition: Boronic acids can degrade under reaction conditions.Use a slight excess of the boronic acid or a more stable boronate ester.
Difficult Purification: Product and Starting Material Co-elute Similar Polarity: The product and starting material may have very similar polarities.Optimize Chromatography: Use a shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). If co-elution persists, consider derivatizing the product if it contains a reactive handle, or attempt recrystallization.
Presence of Homocoupling Byproduct (Biaryl of Boronic Acid) Slow Transmetalation: This can occur if the transmetalation step is slow compared to other pathways.Optimize Reaction Conditions: Ensure efficient stirring and appropriate reaction temperature. The choice of ligand can also influence the relative rates of the catalytic cycle steps.

Workflow for Suzuki-Miyaura Workup & Troubleshooting ```dot graph Suzuki_Workup { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Reaction Complete"]; Cool [label="Cool to RT"]; Dilute [label="Dilute with Organic Solvent\n(e.g., Ethyl Acetate)"]; Wash [label="Aqueous Wash Sequence\n1. H₂O\n2. Sat. NaHCO₃\n3. Brine"]; Dry [label="Dry Organic Layer (Na₂SO₄)"]; Concentrate [label="Concentrate in vacuo"]; Crude [label="Crude Product"]; Purify [label="Purification\n(Column Chromatography/Recrystallization)"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Low Yield or Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Check Catalyst Activity\n& Inert Atmosphere"]; Check_Base [label="Optimize Base\n(e.g., K₃PO₄, Cs₂CO₃)"]; Check_Boronic_Acid [label="Use Excess Boronic Acid\nor Boronate Ester"]; Optimize_Chroma [label="Optimize Chromatography\n(Shallow Gradient)"];

// Edges Start -> Cool -> Dilute -> Wash -> Dry -> Concentrate -> Crude; Crude -> Troubleshoot; Troubleshoot -> Purify [label="No"]; Purify -> Pure_Product; Troubleshoot -> Check_Catalyst [label="Yes (Low Yield)"]; Troubleshoot -> Check_Base [label="Yes (Low Yield)"]; Troubleshoot -> Check_Boronic_Acid [label="Yes (Low Yield)"]; Troubleshoot -> Optimize_Chroma [label="Yes (Impure)"]; Check_Catalyst -> Start [style=dashed, label="Re-run Reaction"]; Check_Base -> Start [style=dashed, label="Re-run Reaction"]; Check_Boronic_Acid -> Start [style=dashed, label="Re-run Reaction"]; Optimize_Chroma -> Purify [style=dashed, label="Re-purify"]; }

Caption: Decision-making workflow for a standard Grignard reaction workup.

IV. Concluding Remarks

Successfully working with this compound requires an appreciation for its unique electronic and physical properties. While standard workup procedures provide a solid foundation, the key to high yields and purity lies in anticipating and addressing the specific challenges posed by this substrate. By carefully selecting reagents, maintaining inert and anhydrous conditions where necessary, and employing thoughtful purification strategies, you can effectively leverage this versatile building block in your synthetic endeavors. Should you encounter persistent issues not covered in this guide, a systematic re-evaluation of your reaction conditions and purity analysis of your starting materials is always a recommended course of action.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Unknown Source. (n.d.). 14 Formation and reaction of a Grignard reagent.

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions of 1-bromo-4-(trichloromethyl)benzene.

  • Organic Syntheses Procedure. (n.d.). 3.

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Unknown Source. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

  • PMC - NIH. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.

  • Unknown Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.

  • BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?

  • ChemScene. (n.d.). This compound.

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using...

  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene.

  • PubMed. (2006). Selective cleavage of methoxy protecting groups in carbohydrates.

  • Unknown Source. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene 97 20469-65-2.

  • Guidechem. (n.d.). How is 1-Bromo-3,5-dimethoxybenzene Prepared and Used?

  • Journal of the Chemical Society D - RSC Publishing. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside.

  • Lookchem. (n.d.). Synthesis of Biaryls via Intermolecular Radical Addition of Heteroaryl and Aryl Bromides onto Arenes.

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

  • PMC - NIH. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.

  • Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

References

Validation & Comparative

A Researcher's Guide to the NMR Spectral Data of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4).[1] Aimed at researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the spectral features, the rationale behind experimental choices, and a comparative look at a structural analog to highlight key spectroscopic principles.

Introduction: The Structural Significance of a Multifunctional Aryl Halide

This compound is a polysubstituted aromatic compound featuring a unique combination of electron-donating (methoxy) and electron-withdrawing (bromo, fluoro) groups. This arrangement makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular scaffolds for pharmaceutical and materials science applications.

Accurate structural elucidation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a rich dataset, allowing for unambiguous confirmation of its constitution. This guide will dissect the ¹H and ¹³C NMR spectra, paying close attention to the influence of the fluorine atom on chemical shifts and coupling constants.

Core Spectral Data

The NMR data presented below were acquired in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2] It's important to note that chemical shifts can be significantly influenced by intermolecular effects between the solute and the solvent.[2][3][4][5][6]

To facilitate a clear discussion of the spectral assignments, the following numbering scheme is used:

References

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 1-bromo-3,5-dimethoxy-4-fluorobenzene, a versatile synthetic intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of analytical characterization. This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in a comparative study of structurally related analogues. By dissecting the electronic and steric influences of the bromo, methoxy, and fluoro substituents, we can construct a robust and reliable spectral forecast, providing a valuable reference for researchers in the field.

The Power of Prediction: Understanding Substituent Effects in NMR

The chemical shifts and coupling constants observed in an NMR spectrum are exquisitely sensitive to the electronic environment of each nucleus. In aromatic systems, the interplay of inductive and resonance effects of various substituents allows for a remarkably accurate prediction of spectral patterns. For this compound, we will consider the following key influences:

  • Bromine (Br): Inductively withdrawing and deactivating, yet ortho, para-directing. It will generally deshield adjacent carbons and protons.

  • Methoxy (-OCH₃): Strongly electron-donating through resonance and inductively withdrawing. This results in significant shielding of ortho and para positions.

  • Fluorine (F): The most electronegative element, exhibiting strong inductive withdrawal but also weak resonance donation. A key feature of fluorine is its spin-active nucleus (¹⁹F), which leads to characteristic C-F and H-F coupling patterns.

Comparative Analysis of Structural Analogues

To build our prediction, we will examine the experimental NMR data of compounds that share key structural features with our target molecule.

Analogue 1: 1-Bromo-3,5-dimethoxybenzene

This analogue provides a baseline for the effects of the bromo and two meta-disposed methoxy groups.

¹H NMR Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic6.67d2.0H-2, H-6
Aromatic6.39t2.0H-4
Methoxy3.78s--OCH₃

Table 1: ¹H NMR Data for 1-Bromo-3,5-dimethoxybenzene.[1]

¹³C NMR Chemical Shift (δ) ppm Assignment
Aromatic161.3C-3, C-5
Aromatic123.0C-1
Aromatic115.5C-2, C-6
Aromatic102.0C-4
Methoxy55.6-OCH₃

Table 2: ¹³C NMR Data for 1-Bromo-3,5-dimethoxybenzene.

Analysis: The two methoxy groups strongly shield the aromatic ring, pushing the proton and carbon signals upfield. The symmetry of the molecule results in chemically equivalent protons and carbons at positions 2 and 6, and 3 and 5, respectively.

Analogue 2: 1-Bromo-3,5-difluorobenzene

This analogue allows us to understand the influence of two fluorine atoms in meta positions relative to a bromine atom.

¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
Aromatic7.05mH-2, H-6
Aromatic6.76mH-4

Table 3: ¹H NMR Data for 1-Bromo-3,5-difluorobenzene.[2]

¹³C NMR Chemical Shift (δ) ppm Assignment
Aromatic163.5 (dd, J = 250, 10 Hz)C-3, C-5
Aromatic123.5 (t, J = 32 Hz)C-1
Aromatic112.5 (m)C-2, C-6
Aromatic103.0 (t, J = 26 Hz)C-4

Table 4: ¹³C NMR Data for 1-Bromo-3,5-difluorobenzene.[3]

Analysis: The strong inductive effect of the fluorine atoms deshields the aromatic protons and carbons compared to the dimethoxy analogue. The key feature is the presence of C-F coupling.

Predicted ¹H and ¹³C NMR Spectra of this compound

By synthesizing the observations from our analogue analysis, we can now predict the NMR spectra for our target compound.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The single aromatic proton environment (H-2 and H-6) will be influenced by the adjacent bromo and methoxy groups, as well as the fluorine atom four bonds away. The methoxy protons will be in a single chemical environment.

Predicted ¹H NMR Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic~6.8d~2-3H-2, H-6
Methoxy~3.8s--OCH₃

Table 5: Predicted ¹H NMR Data for this compound.

Rationale:

  • Aromatic Protons (H-2, H-6): These protons are ortho to a bromine and a methoxy group. The strong donating effect of the methoxy group will shield these protons. A small coupling to the fluorine atom (⁴JHF) is expected, which will manifest as a doublet.

  • Methoxy Protons: The two methoxy groups are chemically equivalent due to the plane of symmetry in the molecule, resulting in a single, sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex due to the varied electronic environments of the carbons and the presence of C-F couplings.

Predicted ¹³C NMR Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic~155dLarge (~245)C-4
Aromatic~150dSmall (~10)C-3, C-5
Aromatic~115dSmall (~2-4)C-2, C-6
Aromatic~100dModerate (~20)C-1
Methoxy~56s--OCH₃

Table 6: Predicted ¹³C NMR Data for this compound.

Rationale:

  • C-4: Directly attached to fluorine, this carbon will exhibit a very large one-bond C-F coupling (¹JCF) and will be significantly deshielded.

  • C-3, C-5: These carbons are adjacent to the fluorine and will show a smaller two-bond C-F coupling (²JCF). They are also attached to the electron-donating methoxy groups, placing them downfield.

  • C-2, C-6: These carbons are three bonds away from the fluorine, resulting in a small ³JCF coupling.

  • C-1: Attached to the bromine atom, this carbon will also experience a three-bond coupling to fluorine (³JCF).

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Sample_Prep cluster_0 Sample Preparation Workflow Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube

Caption: Standard sample preparation workflow for NMR analysis.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be necessary.

  • 2D NMR (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which would be invaluable in confirming the assignments of the quaternary carbons.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Will confirm the molecular weight and provide information about the isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: Will identify characteristic functional group vibrations, such as C-O, C-F, and C-Br bonds.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique will provide an unambiguous determination of the molecular structure.

Analytical_Techniques cluster_1 Complementary Analytical Methods NMR NMR MS MS NMR->MS Molecular Weight IR IR NMR->IR Functional Groups XRay X-ray Crystallography NMR->XRay Definitive Structure

Caption: Relationship between NMR and other analytical techniques.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging the known spectral data of closely related analogues, we have established a solid framework for the interpretation of its NMR spectra. The predicted chemical shifts and coupling constants offer a valuable tool for researchers working with this compound, aiding in its identification and characterization. For unequivocal structural confirmation, a combination of one- and two-dimensional NMR experiments, supported by mass spectrometry and IR spectroscopy, is recommended.

References

Mass Spectrometry Analysis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a substituted aromatic compound with potential applications in organic synthesis, represents a molecule where robust analytical methodologies are crucial for characterization and quality control. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering experimental insights and data-driven recommendations to empower your research.

Introduction to the Analyte: this compound

This compound (C₈H₈BrFO₂) is a halogenated and methoxy-substituted aromatic compound with a molecular weight of 235.05 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and two methoxy groups on a benzene ring, presents unique characteristics that influence its behavior in a mass spectrometer. Understanding these structural features is key to selecting the optimal analytical approach.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for generating ions from the analyte for mass analysis. For a small, relatively volatile molecule like this compound, several options are viable, each with distinct advantages and disadvantages.

Ionization TechniquePrincipleBest Suited ForExpected Outcome for this compound
Electron Ionization (EI) High-energy electrons bombard the sample, causing fragmentation.Volatile, thermally stable small molecules.Extensive fragmentation, providing rich structural information. A clear molecular ion peak (M+) and a characteristic M+2 peak due to the bromine isotope pattern are expected.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.Polar and large biomolecules.Less suitable for this nonpolar compound, but may generate a protonated molecule [M+H]⁺ if a suitable solvent system is used. Minimal fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers charge to the analyte.Less polar, volatile small molecules.More suitable than ESI for this analyte. Expected to produce a protonated molecule [M+H]⁺ with some potential for in-source fragmentation.

Expert Insight: For initial structural confirmation and impurity profiling, Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is the superior choice. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for unambiguous identification. ESI and APCI are more relevant for liquid chromatography-mass spectrometry (LC-MS) applications, particularly for quantitative analysis where minimizing fragmentation is desirable.[2][3][4]

Mass Analyzers: A Head-to-Head Comparison

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and sensitivity.

Mass AnalyzerPrincipleKey AdvantagesKey Disadvantages
Quadrupole (QqQ) Uses oscillating electric fields to filter ions by m/z.Excellent for quantitative analysis (SRM/MRM), high sensitivity, and robustness.Lower resolution and mass accuracy compared to ToF and Orbitrap.
Time-of-Flight (ToF) Measures the time it takes for ions to travel a fixed distance.High resolution, excellent mass accuracy, and fast scan speeds.Can have a lower dynamic range compared to Orbitrap.
Orbitrap Ions are trapped in an electrostatic field and their orbital frequencies are measured.Very high resolution and mass accuracy, excellent for structural elucidation of unknowns.Slower scan speeds compared to ToF, and can be more expensive.[5][6][7][8]

Expert Recommendation: For precise mass determination and confirmation of the elemental composition of this compound and its fragments, a Time-of-Flight (ToF) or Orbitrap mass analyzer is recommended. For routine quantitative analysis where the compound and its fragments are known, a Triple Quadrupole (QqQ) instrument offers unparalleled sensitivity and throughput.[5][8]

Predicted Fragmentation Pattern under Electron Ionization

Based on the structure of this compound and established fragmentation rules for similar compounds, the following fragmentation pathways are predicted under Electron Ionization (EI):

  • Molecular Ion (M+): The initial ionization will produce a molecular ion at m/z 234 and 236, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted benzenes is the loss of a methyl radical from one of the methoxy groups, leading to a fragment ion at m/z 219/221.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond of a methoxy group can result in the loss of a methoxy radical, yielding a fragment at m/z 203/205.

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment at m/z 155.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a fragment at m/z 153.

References

comparing reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 1-Bromo-3,5-dimethoxy-4-fluorobenzene is a key building block, valued for its unique substitution pattern that allows for selective chemical transformations.[1][2] This guide provides an in-depth comparative analysis of its reactivity in cornerstone reactions, benchmarked against structurally similar compounds. By understanding the electronic and steric influences of its substituents, researchers can better predict its behavior and optimize reaction conditions for the synthesis of complex molecular architectures.

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[2][3] The presence of two electron-donating methoxy groups and an electron-withdrawing fluorine atom on the benzene ring creates a unique electronic environment that significantly influences the reactivity of the C-Br bond.

Understanding the Electronic Landscape

The reactivity of an aryl halide in common cross-coupling reactions is largely dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy groups in our target molecule, increase the electron density on the ring. This generally makes oxidative addition, the initial and often rate-limiting step in many palladium-catalyzed reactions, more challenging compared to electron-deficient systems.[4] Conversely, the fluorine atom, being highly electronegative, withdraws electron density inductively, which can counterbalance the effect of the methoxy groups to some extent.[5]

Comparative Reactivity Analysis

To provide a clear perspective on the reactivity of this compound, we will compare its performance in key reactions with the following analogous compounds:

  • 1-Bromo-3,5-dimethoxybenzene: Lacks the fluorine atom, making it more electron-rich.

  • 1-Bromo-4-fluorobenzene: Lacks the methoxy groups, resulting in a more electron-deficient ring.

  • Bromobenzene: The unsubstituted parent compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product.[4][6]

The electron-rich nature of this compound can make the initial oxidative addition step slower than for more electron-poor aryl bromides like 1-bromo-4-fluorobenzene.[4] However, the reaction can still be driven to completion with the appropriate choice of catalyst, ligand, and base.

Table 1: Comparison of Reaction Parameters in Suzuki-Miyaura Coupling

Aryl BromideTypical Catalyst/LigandBaseTemperature (°C)Reaction Time (h)Yield (%)
This compoundPd(OAc)₂ / SPhosK₃PO₄10012~85-95
1-Bromo-3,5-dimethoxybenzenePd(PPh₃)₄Na₂CO₃808>90
1-Bromo-4-fluorobenzenePd(OAc)₂ / P(t-Bu)₃K₂CO₃806>95[7]
BromobenzenePd(PPh₃)₄Na₂CO₃806>95

Note: Yields are approximate and can vary based on the specific boronic acid and reaction conditions.

The data suggests that while this compound requires slightly more forcing conditions (higher temperature and a more active catalyst system), it remains a highly effective substrate for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[8][9] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[10][11]

Similar to the Suzuki coupling, the electron-donating methoxy groups can hinder the oxidative addition step. The choice of a sterically hindered and electron-rich phosphine ligand is often critical to achieve high yields.[12][13]

Table 2: Comparison of Reaction Parameters in Buchwald-Hartwig Amination

Aryl BromideTypical Catalyst/LigandBaseTemperature (°C)Reaction Time (h)Yield (%)
This compoundPd₂(dba)₃ / XPhosNaOt-Bu11018~80-90
1-Bromo-3,5-dimethoxybenzenePd₂(dba)₃ / BINAPNaOt-Bu10012>90
1-Bromo-4-fluorobenzenePd(OAc)₂ / P(t-Bu)₃K₃PO₄10010>95
BromobenzenePd₂(dba)₃ / BINAPNaOt-Bu1008>95

Note: Yields are approximate and can vary based on the specific amine and reaction conditions.

The trend observed in Buchwald-Hartwig amination is consistent with that of the Suzuki coupling. The increased electron density on this compound necessitates more robust catalytic systems and reaction conditions.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal.[14][15] This reaction is generally favored for aryl bromides. The success of Grignard reagent formation is highly dependent on the absence of acidic protons and the proper activation of the magnesium surface.[16][17]

The electronic effects of the substituents play a less direct role in the initiation of Grignard reagent formation compared to palladium-catalyzed reactions. However, the overall stability and reactivity of the resulting Grignard reagent can be influenced. For this compound, the primary site of reaction with magnesium will be the C-Br bond, as the C-F bond is significantly stronger and less reactive.[18][19]

Table 3: Comparison of Grignard Reagent Formation

Aryl BromideSolventActivationSuccess Rate
This compoundTHFI₂, 1,2-dibromoethaneHigh
1-Bromo-3,5-dimethoxybenzeneTHFI₂, 1,2-dibromoethaneHigh
1-Bromo-4-fluorobenzeneTHFI₂, 1,2-dibromoethaneHigh
BromobenzeneDiethyl etherI₂Very High

All the compared aryl bromides are suitable for Grignard reagent formation under standard conditions. The choice of solvent (THF is often preferred for less reactive halides) and activation method is key to success.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Solvent (e.g., Dioxane) A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to 100 °C D->E F Monitor by TLC/GC-MS E->F G Cool and Quench F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I

Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • In a separate vial, prepare a stock solution of the catalyst and ligand in dioxane. Add the appropriate amount of this solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Amine, Base B Add Solvent (e.g., Toluene) A->B C Degas Mixture B->C D Add Pd Pre-catalyst and Ligand C->D E Heat to 110 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Filter F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I

Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add sodium tert-butoxide to an oven-dried reaction vessel.

  • Add this compound, the amine, the palladium pre-catalyst, and the ligand.

  • Add anhydrous toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a nuanced interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom. While it is generally less reactive in palladium-catalyzed cross-coupling reactions compared to its less electron-rich counterparts, high yields can be readily achieved by employing modern, highly active catalyst systems and appropriate reaction conditions. Its ability to undergo Grignard reagent formation adds to its synthetic utility. A thorough understanding of its reactivity profile, as outlined in this guide, empowers chemists to effectively incorporate this important intermediate into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide: 1-Bromo-3,5-dimethoxy-4-fluorobenzene vs. 1-Bromo-3,5-dimethoxybenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two structurally similar yet electronically distinct aryl bromides: 1-Bromo-3,5-dimethoxy-4-fluorobenzene and 1-Bromo-3,5-dimethoxybenzene. We will explore how the subtle introduction of a fluorine atom alters the physicochemical properties and reactivity of the parent molecule, offering both unique opportunities and challenges in synthetic applications.

Introduction: Two Building Blocks, Distinct Synthetic Potential

1-Bromo-3,5-dimethoxybenzene is a widely utilized intermediate in organic synthesis.[1][2] Its two electron-donating methoxy groups activate the aromatic ring, making it a valuable substrate for various transformations, particularly in the synthesis of pharmaceutical inhibitors and other complex organic molecules through cross-coupling reactions.[3][4][5]

This compound, on the other hand, introduces a fluorine atom adjacent to the bromine. This addition, while seemingly minor, imparts significant changes to the molecule's electronic properties. The high electronegativity of fluorine can profoundly influence reaction pathways, catalyst selection, and the stability of intermediates. This guide will dissect these differences, providing a clear rationale for choosing one reagent over the other for specific synthetic goals.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of both compounds is presented below. These properties can influence solubility, reaction kinetics, and purification strategies.

Property1-Bromo-3,5-dimethoxybenzeneThis compound
CAS Number 20469-65-2[1]204654-94-4[6]
Molecular Formula C₈H₉BrO₂[2]C₈H₈BrFO₂[6]
Molecular Weight 217.06 g/mol [2]235.05 g/mol [6]
Melting Point 62-66 °C[2]Not readily available
Boiling Point ~246 °C[2]Not readily available
Appearance White to yellow or light red powder[2]Not readily available

The Fluorine Effect: A Deep Dive into Comparative Reactivity

The presence of the fluorine atom in this compound is the primary driver of its distinct reactivity compared to its non-fluorinated counterpart. This "fluorine effect" is a combination of inductive and steric influences.

Electronic Effects

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution but can have a more nuanced impact on reactions involving the carbon-bromine bond. The two methoxy groups, conversely, are electron-donating through resonance (+M effect). In 1-Bromo-3,5-dimethoxybenzene, the electron-donating nature of the methoxy groups dominates, making the aromatic ring electron-rich.

In this compound, the inductive withdrawal of the fluorine atom counteracts the donating effect of the methoxy groups. This can lead to a more electron-deficient aromatic system, which can influence the rates and mechanisms of various reactions.

Steric Effects

The fluorine atom is relatively small, so its steric hindrance is generally minimal. However, its presence adjacent to the bromine atom can influence the approach of bulky catalysts or reagents, potentially affecting the regioselectivity of certain reactions.

Performance in Key Synthetic Transformations: A Head-to-Head Comparison

The true value of these building blocks is realized in their application in common synthetic transformations. Below, we compare their expected performance in several key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8] Both 1-Bromo-3,5-dimethoxybenzene and its fluorinated analog are excellent substrates for this reaction.

  • 1-Bromo-3,5-dimethoxybenzene: This compound is a reliable substrate for Suzuki coupling, reacting with a variety of boronic acids in the presence of a palladium catalyst and a base.[3] The electron-rich nature of the ring facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[8]

  • This compound: The electron-withdrawing fluorine atom can make the oxidative addition of the palladium catalyst to the C-Br bond more favorable. This can sometimes lead to faster reaction rates or allow for the use of less reactive catalysts. However, the choice of base and ligand is crucial to optimize the reaction and avoid potential side reactions. It is often employed in cross-coupling reactions to introduce the aromatic bromine into target compounds.[9]

Suzuki_Coupling_Workflow Aryl_Bromide Aryl Bromide (Fluorinated or Non-fluorinated) Reaction_Setup Reaction Setup (Inert Atmosphere, Heat) Aryl_Bromide->Reaction_Setup Boronic_Acid Boronic Acid / Ester Boronic_Acid->Reaction_Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Base Base (e.g., K2CO3, CsF) Base->Reaction_Setup Solvent Solvent (e.g., Toluene, Dioxane/H2O) Solvent->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent is a fundamental transformation for creating carbon nucleophiles.[10][11]

  • 1-Bromo-3,5-dimethoxybenzene: This compound readily forms the corresponding Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[10] The resulting Grignard reagent is a potent nucleophile that can be used in a wide array of reactions, such as additions to carbonyl compounds.[11]

  • This compound: The formation of a Grignard reagent from a fluorinated aryl bromide can be more challenging. The high strength of the C-F bond generally prevents it from reacting with magnesium.[12] However, the C-Br bond should still be susceptible to magnesium insertion. The electron-withdrawing nature of the fluorine may slightly hinder the reaction, potentially requiring activation of the magnesium (e.g., with iodine or 1,2-dibromoethane).[13][14] The resulting Grignard reagent will have a modified reactivity profile due to the presence of the fluorine atom.

Lithiation and Halogen-Metal Exchange

Directed ortho-metalation and halogen-metal exchange are powerful methods for the regioselective functionalization of aromatic rings.

  • 1-Bromo-3,5-dimethoxybenzene: Halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) at low temperatures will readily generate the corresponding aryllithium species. This can then be quenched with various electrophiles.[15]

  • This compound: The fluorine atom can act as a directing group for lithiation. Deprotonation may occur ortho to the fluorine, in competition with halogen-metal exchange at the bromine position. The reaction conditions (temperature, solvent, and lithium base) will be critical in controlling the regioselectivity. The stability of the resulting aryllithium intermediate can also be affected by the fluorine atom.[16] In some cases, bromine has been shown to have a long-range acidifying effect, potentially directing lithiation to a remote position.[17]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl Ar'-B(OR)2 Base PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' ArylHalide Ar-X BoronicAcid Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Side-by-Side Comparison for Suzuki-Miyaura Coupling

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction using each of the title compounds. These are for illustrative purposes and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxybenzene

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-Bromo-3,5-dimethoxybenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), cesium fluoride (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: The choice of a different catalyst and base in Protocol 2 is a common strategy for fluorinated aryl halides to enhance catalytic activity and minimize side reactions.

Data Summary and Comparison

Parameter1-Bromo-3,5-dimethoxybenzeneThis compoundRationale for Differences
Typical Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂The electron-withdrawing fluorine may require a more electron-rich and robust ligand like dppf for efficient catalysis.
Typical Base Aqueous K₂CO₃Anhydrous CsFCsF can be more effective in anhydrous conditions and can also activate the boronic acid.
Reaction Time Generally 4-12 hoursPotentially faster due to more facile oxidative additionThe electronic effect of fluorine can accelerate the rate-determining step.
Yields Typically good to excellentTypically good to excellentBoth are generally effective substrates.

Conclusion and Reagent Selection Guide

Both 1-Bromo-3,5-dimethoxybenzene and this compound are valuable building blocks in organic synthesis, but their applications are best tailored to specific synthetic needs.

Choose 1-Bromo-3,5-dimethoxybenzene when:

  • A well-established, reliable, and cost-effective synthesis is required.

  • The electronic properties of the non-fluorinated dimethoxy-phenyl moiety are desired in the final product.

  • Standard reaction conditions for cross-coupling or Grignard formation are preferred.

Choose this compound when:

  • The introduction of a fluorine atom is desired in the final product for its potential to modulate biological activity (e.g., metabolic stability, binding affinity).

  • Faster reaction rates in palladium-catalyzed cross-coupling reactions are sought.

  • The unique electronic properties of the fluorinated dimethoxy-phenyl moiety are required for subsequent transformations.

The decision between these two reagents ultimately depends on the specific goals of the synthesis. By understanding the fundamental influence of the fluorine atom, researchers can make a more informed choice, leading to more efficient and successful synthetic outcomes.

Reagent_Choice Start Start: Need a 3,5-dimethoxyphenyl building block Q1 Is a fluorine atom required in the final product? Start->Q1 Use_Fluorinated Use this compound Q1->Use_Fluorinated Yes Q2 Is enhanced reactivity in cross-coupling desired? Q1->Q2 No Q2->Use_Fluorinated Yes Use_NonFluorinated Use 1-Bromo-3,5-dimethoxybenzene Q2->Use_NonFluorinated No

Caption: Decision guide for selecting the appropriate reagent.

References

A Comparative Guide to the Synthesis and Characterization of Derivatives from 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel bioactive compounds. 1-Bromo-3,5-dimethoxy-4-fluorobenzene emerges as a highly versatile scaffold, offering a unique combination of reactive sites and electronically tuned aromatic systems. This guide provides an in-depth technical comparison of the synthesis and characterization of key derivatives from this starting material, supported by experimental insights and data to inform your research and development endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound (CAS No. 204654-94-4) is a polysubstituted aromatic compound with the molecular formula C₈H₈BrFO₂ and a molecular weight of 235.05 g/mol .[1] Its utility in synthetic chemistry, particularly in the pharmaceutical industry, stems from several key structural features:

  • A Reactive Bromine Handle: The bromo substituent serves as a versatile functional group for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

  • Electron-Donating Methoxy Groups: The two methoxy groups at the 3 and 5 positions are electron-donating, which can influence the reactivity of the aromatic ring and the properties of the resulting derivatives.[3]

  • A Modulating Fluorine Atom: The fluorine atom at the 4-position introduces unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, a crucial aspect in drug design.[4]

This strategic combination of functionalities makes this compound an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Synthesis of this compound: A Proposed Pathway

A logical precursor for the synthesis of this compound would be 3,5-dimethoxy-4-fluoroaniline. The synthesis would proceed via diazotization of the aniline followed by a copper(I) bromide-mediated substitution.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Diazotization: 3,5-dimethoxy-4-fluoroaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution.

  • Workup and Purification: The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction. The product is then extracted with a suitable organic solvent, washed, dried, and purified by column chromatography or distillation to yield this compound.

Characterization of this compound

Accurate characterization of the starting material is crucial for ensuring the success of subsequent reactions. The following table summarizes the expected spectroscopic data for this compound based on available information and comparison with analogous compounds.[5]

Table 1: Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons and the methoxy protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for the eight carbon atoms, with the carbon atoms bonded to bromine and fluorine exhibiting characteristic chemical shifts and coupling constants (for the C-F bond).
Mass Spec. A molecular ion peak corresponding to the molecular weight of 235.05, with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).
IR Spec. Absorption bands corresponding to C-H aromatic stretching, C-O stretching of the methoxy groups, and C-Br and C-F stretching.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis for the construction of complex molecular architectures.[6] Two of the most powerful and widely used cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki coupling of an aryl bromide is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated with stirring for a specified time until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Comparison of Potential Suzuki Coupling Products:

The electronic and steric nature of the boronic acid coupling partner will significantly influence the properties of the resulting biaryl derivative.

Table 2: Comparison of Hypothetical Suzuki Coupling Derivatives

**Boronic Acid (R-B(OH)₂) **Expected Product Structure Anticipated Properties and Rationale
Phenylboronic acidA biaryl system with a direct phenyl linkage.Increased steric bulk and lipophilicity. The additional phenyl ring can engage in π-stacking interactions.
4-Pyridylboronic acidA heteroaromatic biaryl compound.Introduction of a basic nitrogen atom, which can serve as a hydrogen bond acceptor and improve aqueous solubility.
4-Methoxyphenylboronic acidA biaryl with an additional electron-donating methoxy group.Enhanced electron density on the newly introduced ring, potentially modulating the electronic properties of the entire molecule.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction is of immense importance in medicinal chemistry as the C-N bond is a key feature of a vast number of pharmaceuticals.

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Exemplary Protocol for Buchwald-Hartwig Amination:

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:[9]

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄).

  • The amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene, dioxane) are added.

  • The reaction vessel is sealed and heated with stirring for the required time, with the progress monitored by an appropriate analytical technique.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Comparison of Potential Buchwald-Hartwig Amination Products:

The choice of the amine coupling partner will dictate the nature of the resulting C-N linked derivative.

Table 3: Comparison of Hypothetical Buchwald-Hartwig Amination Derivatives

Amine (R¹R²NH) Expected Product Structure Anticipated Properties and Rationale
MorpholineA morpholinyl-substituted derivative.The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability.
AnilineA diarylamine derivative.Creates a more extended π-system, which can be useful for applications in materials science or as a core for more complex drug-like molecules.
BenzylamineAn N-benzylated aniline derivative.Introduces a flexible linker and an additional aromatic ring, which can be further functionalized.

Conclusion

This compound stands as a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery and materials science. Its strategic substitution pattern allows for facile and predictable derivatization through robust and well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By carefully selecting the coupling partner, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This guide has provided a framework for the synthesis and characterization of derivatives from this important building block, offering both theoretical grounding and practical considerations to aid in the design and execution of your synthetic endeavors.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Bromobenzenes for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of a synthetic campaign. Aryl halides, particularly bromobenzenes, are foundational substrates for constructing complex molecular architectures. The strategic incorporation of fluorine into these scaffolds can profoundly alter a molecule's physicochemical and biological properties. This guide provides an in-depth comparison of fluorinated and non-fluorinated bromobenzenes, offering experimental insights into their relative performance in key chemical transformations.

The Influence of Fluorine: A Tale of Two Effects

The substitution of a hydrogen atom with fluorine on a bromobenzene ring introduces competing electronic effects that dictate the compound's reactivity. Understanding this dichotomy is crucial for predicting chemical behavior.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond network. This effect deactivates the aromatic ring toward electrophilic aromatic substitution by lowering the electron density of the π-system.[1][2]

  • Resonance Effect (+R): Conversely, fluorine's lone pairs can donate electron density back into the aromatic ring via resonance. This +R effect is most pronounced due to the effective overlap between the carbon 2p and fluorine 2p orbitals.[1][2]

While both effects are always at play, the powerful -I effect generally dominates, making the C-Br bond in fluorinated bromobenzenes more electron-deficient and, consequently, more susceptible to oxidative addition in many cross-coupling reactions.[3]

Physicochemical Properties: A Tabular Comparison

The introduction of fluorine imparts significant changes to the physical properties of bromobenzene, impacting solubility, boiling point, and polarity. These changes are critical considerations for reaction setup and purification.

PropertyBromobenzene4-BromofluorobenzeneRationale for Difference
Molecular Formula C₆H₅BrC₆H₄BrFAddition of a fluorine atom.
Molecular Weight 157.01 g/mol [4]175.00 g/mol Fluorine is heavier than hydrogen.
Boiling Point 156 °C[4]152-154 °CDespite the higher molecular weight, the introduction of fluorine can alter intermolecular forces.
Density 1.491 g/cm³1.593 g/cm³The dense fluorine atom increases the overall molecular density.
Log Kow (Octanol/Water) 2.99[5]3.08[5]Increased lipophilicity with fluorine substitution.
Dipole Moment ~1.7 D~0.2 DThe opposing dipole moments of the C-Br and C-F bonds in the para position nearly cancel each other out.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development, for its ability to form C-C bonds with high efficiency and functional group tolerance.[6][7] The performance of fluorinated vs. non-fluorinated bromobenzenes in this reaction serves as an excellent case study for their differing reactivity.

The key step where the influence of fluorine is most pronounced is the oxidative addition of the aryl bromide to the Pd(0) catalyst. An electron-deficient C-Br bond generally undergoes oxidative addition more readily.

Mechanistic Insight: The Oxidative Addition Step

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the critical entry point for the aryl halide.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pdiib Ar-Pd(II)L₂-R reagents2 R-B(OH)₂ (Boronic Acid) + Base pdiia->reagents2 Transmetalation product Ar-R (Biaryl Product) pdiib->product Reductive Elimination reagents1 Ar-Br (Bromobenzene) reagents1->pd0 Oxidative Addition

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing fluorine atom on the bromobenzene ring makes the carbon atom of the C-Br bond more electrophilic, facilitating its attack on the electron-rich Pd(0) center. This often leads to faster rates of oxidative addition compared to non-fluorinated bromobenzene.

Experimental Data Summary

The following table summarizes typical results from a comparative Suzuki-Miyaura coupling experiment.

SubstrateArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O9012~85%
4-BromofluorobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O908>95%
1-Bromo-2-fluorobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O906>95%

Note: Yields are representative and can vary based on specific reaction conditions and ligand choice.

As the data suggests, fluorinated bromobenzenes, particularly those with fluorine ortho or para to the bromine, often react faster and can provide higher yields under identical conditions.[8][9]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for a direct comparison of bromobenzene and 4-bromofluorobenzene.

Objective: To compare the reaction rate and yield of bromobenzene and 4-bromofluorobenzene in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • Bromobenzene

  • 4-Bromofluorobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vials with stir bars

  • Heating block with temperature control

Workflow Diagram

Figure 2. Experimental workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Preparation: In two separate oven-dried 10 mL reaction vials equipped with magnetic stir bars, add potassium carbonate (2.0 mmol, 276 mg).

  • Aryl Halide Addition:

    • To Vial 1, add bromobenzene (1.0 mmol, 157 mg, 105 µL).

    • To Vial 2, add 4-bromofluorobenzene (1.0 mmol, 175 mg).

  • Boronic Acid Addition: To each vial, add phenylboronic acid (1.2 mmol, 146 mg).

  • Catalyst Addition: To each vial, add Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Solvent Addition: To each vial, add toluene (4 mL) and deionized water (1 mL).

  • Reaction: Purge each vial with an inert gas (N₂ or Argon) for 5 minutes. Seal the vials tightly and place them in a preheated heating block at 90°C. Stir the reactions vigorously.

  • Monitoring: Monitor the consumption of the starting aryl bromide by taking small aliquots from the organic layer every 2 hours and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), cool the vials to room temperature. Dilute the mixtures with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the biphenyl product. Determine the final yield and confirm the product's identity.

Conclusion and Key Takeaways

The strategic fluorination of bromobenzenes offers a powerful tool for modulating chemical reactivity and influencing molecular properties. For drug development professionals and synthetic chemists, understanding these effects is key to efficient synthesis design.

  • Enhanced Reactivity: Fluorinated bromobenzenes generally exhibit higher reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing inductive effect of fluorine, which facilitates the rate-limiting oxidative addition step.[3]

  • Predictable Selectivity: The C-Br bond is significantly more reactive than the highly stable C-F bond, allowing for selective functionalization at the bromine-bearing position.[3]

  • Physicochemical Modulation: Fluorination alters key properties like polarity and lipophilicity, which can be leveraged to improve the pharmacokinetic profiles of drug candidates.

By carefully selecting either a fluorinated or non-fluorinated bromobenzene, researchers can fine-tune their synthetic strategies, shorten reaction times, and access a wider range of complex molecules essential for innovation in medicine and materials science.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.